Thiocolchicine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25NO5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
InChI Key |
CMEGANPVAXDBPL-AVSFSGARSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Thiocolchicine-d3 on Microtubules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanism by which Thiocolchicine-d3, a deuterated analog of thiocolchicine, exerts its effects on microtubules. The information presented herein is intended for an audience with a strong background in cell biology, pharmacology, and cancer research.
Core Mechanism of Action: Microtubule Destabilization
This compound, like its non-deuterated counterpart thiocolchicine and the parent compound colchicine, functions as a potent inhibitor of microtubule polymerization.[1] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest and apoptosis, making it a compound of interest in cancer research.
The primary mechanism involves the binding of this compound to the colchicine-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer.[1][2] This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into the growing microtubule polymer. The resulting tubulin-thiocolchicine-d3 complex can also co-polymerize into the microtubule ends, effectively "capping" them and preventing further addition of tubulin dimers. This leads to a net depolymerization of the microtubule network.
It is important to note that while the deuteration of drugs can alter their pharmacokinetic properties, the fundamental pharmacodynamic mechanism of action is generally not affected.[3][4] Therefore, the binding affinity and inhibitory concentrations established for thiocolchicine are considered the standard reference for the biological activity of this compound.[1]
Quantitative Data on Thiocolchicine's Interaction with Tubulin
The following table summarizes the key quantitative parameters of thiocolchicine's interaction with tubulin. These values are provided by suppliers for this compound as a reference standard.[1]
| Parameter | Value | Description | Reference |
| Ki | 0.7 µM | Inhibition constant for competitive binding to tubulin. | [1] |
| IC50 | 2.5 µM | Half-maximal inhibitory concentration for tubulin polymerization. | [1][5] |
Signaling Pathways and Experimental Workflows
The disruption of microtubule dynamics by this compound initiates a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. Furthermore, studies on the related compound thiocolchicoside suggest a potential role in modulating inflammatory pathways.
Diagram of the Core Mechanism of Action
Potential Downstream Signaling: NF-κB Pathway Inhibition
Studies on thiocolchicoside, the glycoside of thiocolchicine, have demonstrated its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8] This pathway is a critical regulator of inflammation, cell survival, and proliferation. Inhibition of NF-κB activation by thiocolchicoside occurs through the suppression of IκBα (inhibitor of kappa B) degradation and the subsequent nuclear translocation of the p65 subunit.[6] While direct evidence for thiocolchicine and its deuterated analog is pending, it is plausible that they may share this activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioscientia.de [bioscientia.de]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
The Isotopic Distinction: A Technical Guide to Thiocolchicine and Thiocolchicine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental differences between Thiocolchicine and its isotopically labeled counterpart, Thiocolchicine-d3. This document will elucidate the core chemical distinctions, their implications in pharmacokinetics and metabolism, and the practical applications of this isotopic labeling in research and drug development.
Core Chemical and Structural Differences
The primary distinction between Thiocolchicine and this compound lies in their isotopic composition. This compound is a deuterated analog of Thiocolchicine, meaning that three specific hydrogen atoms (protium, ¹H) on the acetyl group have been replaced by their heavier, stable isotope, deuterium (²H or D).
This seemingly subtle modification at the atomic level results in a significant difference in the mass of the molecule, which can have profound effects on its chemical and biological behavior. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased bond strength is the basis of the Kinetic Isotope Effect (KIE) , a phenomenon where molecules with isotopic substitutions exhibit different reaction rates.[]
| Property | Thiocolchicine | This compound |
| Molecular Formula | C₂₂H₂₅NO₅S[2][3] | C₂₂H₂₂D₃NO₅S |
| Molecular Weight | ~415.50 g/mol [2] | ~418.52 g/mol |
| Key Structural Difference | Contains a -NHCOCH₃ group | Contains a -NHCOCD₃ group |
| Isotopic Composition | Natural abundance of isotopes | Enriched with three deuterium atoms |
The Impact of Deuteration on Pharmacokinetics and Metabolism
The practice of deuteration is a strategic tool in drug discovery and development aimed at improving the pharmacokinetic profile of a drug.[4][5] By replacing hydrogen with deuterium at sites susceptible to metabolic transformation, the rate of metabolism can be slowed down. This can lead to several potential advantages:
-
Increased Half-Life: A slower rate of metabolism can extend the duration of the drug's presence in the body, potentially allowing for less frequent dosing.[6]
-
Improved Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose may reach systemic circulation.
-
More Stable Plasma Concentrations: Slower clearance can lead to more consistent drug levels in the bloodstream, potentially improving therapeutic efficacy and reducing side effects.[6]
-
Reduced Formation of Toxic Metabolites: In some cases, deuteration can alter metabolic pathways, reducing the formation of undesirable or toxic byproducts.
Metabolism of the Parent Compound, Thiocolchicoside
It is crucial to note that the commonly administered form is Thiocolchicoside , a glycoside of Thiocolchicine. Following oral administration, Thiocolchicoside is not detected in the plasma.[7][8][9] It undergoes extensive metabolism in the intestines to form two primary metabolites:[7][8]
-
SL18.0740 (M1): 3-O-glucurono-demethylcolchicine, which is pharmacologically active.[9][10]
-
SL59.0955 (M2): 3-demethylcolchicine, which is an inactive metabolite.[7][9][10]
The pharmacological activity observed after oral administration of Thiocolchicoside is attributed to the active metabolite, M1.[8]
Experimental Protocols
The use of this compound is central to bioanalytical methodologies for the precise quantification of Thiocolchicine and its metabolites in biological matrices. A common application is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.
Protocol: Quantification of Thiocolchicine Metabolites in Human Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To determine the concentration of Thiocolchicine's active metabolite (SL18.0740) in human plasma samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (of a known concentration).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the analyte (SL18.0740) and the internal standard (this compound).
-
-
Data Analysis:
-
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Visualizations
Logical Relationship between Thiocolchicine, Thiocolchicoside, and their Deuterated Analogs
References
- 2. scbt.com [scbt.com]
- 3. Thiocolchicine. | C22H25NO5S | CID 546854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deutramed.com [deutramed.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterated Thiocolchicine (Thiocolchicine-d3) in Elucidating GABAA Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of Thiocolchicine-d3 in the study of Gamma-Aminobutyric Acid type A (GABAA) receptor binding. While its parent compound, thiocolchicoside, is recognized as a competitive antagonist of GABAA receptors, the deuterated variant, this compound, serves a crucial, distinct role in the precise quantification and characterization of these interactions, particularly in pharmacokinetic and pharmacodynamic studies.
Introduction to Thiocolchicine and the GABAA Receptor
Thiocolchicoside, a semi-synthetic derivative of the natural glucoside colchicoside, is clinically utilized as a muscle relaxant with anti-inflammatory and analgesic properties.[1][2] Its mechanism of action is primarily attributed to its interaction with the central nervous system, where it acts as a competitive antagonist at GABAA receptors.[1][3][4][5][6][7] The GABAA receptor is the major inhibitory neurotransmitter receptor in the mammalian brain.[8][9][10] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[9][10][11] This inhibitory action is fundamental to maintaining the balance of neural activity in the brain.
The Specific Role of this compound
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are indispensable tools in modern bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification.[8][9][12] The substitution of hydrogen atoms with deuterium (a stable, non-radioactive isotope of hydrogen) results in a molecule with a higher mass but nearly identical physicochemical properties to the unlabeled analyte.[13]
In the context of GABAA receptor binding studies, this compound is not typically used as the primary ligand for direct binding assays. Instead, its principal application is as an internal standard in the quantitative analysis of thiocolchicine in biological matrices (e.g., plasma, cerebrospinal fluid, tissue homogenates).[8][9][12][13]
The rationale for using this compound as an internal standard is to enhance the accuracy, precision, and robustness of analytical methods.[8][9][13] During sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and LC-MS analysis, variations can occur that affect the final measurement. These can include:
-
Matrix Effects: Components of the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[9]
-
Variability in Sample Recovery: Inconsistent recovery of the analyte during extraction steps can introduce errors.
-
Instrumental Drift: Fluctuations in the performance of the LC-MS system can affect signal intensity.
By adding a known amount of this compound to the samples at the beginning of the workflow, it experiences the same processing and analytical variations as the unlabeled thiocolchicine. Since the deuterated and non-deuterated forms co-elute in the liquid chromatography system but are distinguishable by their mass in the mass spectrometer, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively normalizing for any variations.[9][13]
Quantitative Data on Thiocolchicoside and GABAA Receptor Binding
The following tables summarize key quantitative data from studies on the interaction of thiocolchicoside with GABAA receptors.
Table 1: Binding Affinities of [3H]Thiocolchicoside
| Tissue Preparation | KD (nM) | Bmax (pmol/mg protein) | Reference |
| Rat Spinal Cord-Brainstem Membranes | 254 ± 47 | 2.39 ± 0.36 | [14] |
| Rat Cortical Membranes | 176 | 4.20 | [14] |
Table 2: Inhibitory Concentrations (IC50) of Thiocolchicoside
| Experimental System | GABAA Receptor Subtype(s) | IC50 (µM) | Reference |
| Recombinant Human Receptors (Xenopus oocytes) | α1β1γ2L | 0.13 - 0.2 | [15] |
| Recombinant Human Receptors (Xenopus oocytes) | α1β2γ2L | 0.13 - 0.2 | [15] |
| Recombinant Human Receptors (Xenopus oocytes) | α2β2γ2L | 0.13 - 0.2 | [15] |
| Rat Cerebellar Slices (Tonic Current in Granule Neurons) | Predominantly extrasynaptic receptors | ~0.9 | [16],[17] |
| Rat Cerebellar Slices (Phasic Current in Purkinje Cells) | Predominantly synaptic receptors | ~0.15 | [16],[17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in the study of GABAA receptor binding.
Radioligand Binding Assay for GABAA Receptors using [3H]muscimol
This protocol is adapted from established methods for measuring GABAA receptor binding in brain tissue.[10][18]
1. Membrane Preparation:
-
Homogenize whole rat brains in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[18]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[18]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[18]
-
Resuspend the pellet in ice-cold deionized water and homogenize.[18]
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.[18]
-
Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.[18]
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5 mg/mL.[10]
-
Store the membrane preparation at -70°C.[18]
2. Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer by centrifugation.[18]
-
In a 96-well plate, add 150 µL of the membrane suspension (50-120 µg protein) to each well.[16]
-
For competition assays, add 50 µL of various concentrations of the test compound (e.g., thiocolchicoside) or buffer.
-
To determine non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).[18]
-
Initiate the binding reaction by adding 50 µL of [3H]muscimol (final concentration of ~5 nM).[18]
-
Incubate the plate for 45 minutes at 4°C with gentle agitation.[18]
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.[16]
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.[18]
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, IC50 values are determined by non-linear regression analysis.
-
Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology in Neuronal Cultures
This protocol provides a general framework for recording GABAA receptor-mediated currents.[3][17]
1. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2 / 5% CO2.[17]
-
Internal Pipette Solution (K-Gluconate based): Composition can be varied, but a typical solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
2. Recording Procedure:
-
Plate neurons on coverslips a few days prior to recording.[3]
-
Place a coverslip in the recording chamber on the stage of an upright microscope and perfuse with aCSF at a rate of 1.5-2 mL/min.[17]
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[3]
-
Approach a neuron with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[3]
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.[17]
-
In voltage-clamp mode, hold the cell at a potential of -70 mV to record spontaneous inhibitory postsynaptic currents (IPSCs).[3]
-
Apply GABA or GABAA receptor modulators (like thiocolchicoside) via the perfusion system to record evoked currents.
-
Record and analyze the currents using appropriate software.
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling and antagonism by thiocolchicine.
Experimental Workflow for LC-MS Quantification using this compound
Caption: Workflow for thiocolchicine quantification using a deuterated internal standard.
References
- 1. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of thiocolchicoside in humans using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texilajournal.com [texilajournal.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. scispace.com [scispace.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. multichannelsystems.com [multichannelsystems.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. PDSP - GABA [kidbdev.med.unc.edu]
Synthesis and Characterization of Thiocolchicine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Thiocolchicine-d3, a deuterated analog of the potent microtubule inhibitor, Thiocolchicine. The introduction of deuterium at the N-acetyl group provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalytical assays. This document outlines a proposed synthetic route, detailed experimental protocols, and the expected analytical data for the characterization of this stable isotope-labeled compound.
Introduction
Thiocolchicine, a sulfur-containing analog of colchicine, is a powerful antimitotic agent that exerts its biological effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[1] The deuterated isotopologue, this compound, is of significant interest in drug development and clinical research. The replacement of three hydrogen atoms with deuterium in the N-acetyl moiety provides a stable isotopic label. This modification is particularly useful for:
-
Pharmacokinetic Studies: Differentiating the administered drug from its endogenous or pre-existing counterparts.
-
Metabolic Profiling: Tracing the metabolic fate of the compound in vivo and in vitro.
-
Quantitative Bioanalysis: Serving as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled analyte but distinct mass.[2]
This guide details a feasible synthetic pathway for this compound and the analytical methods for its comprehensive characterization.
Proposed Synthesis of this compound
The most logical and efficient synthetic route to this compound involves the N-acetylation of the precursor, N-deacetylthiocolchicine, using a deuterated acetylating agent. N-deacetylthiocolchicine can be obtained from the hydrolysis of Thiocolchicoside.[3] The proposed reaction scheme is outlined below.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard acetylation methods for amines. Optimization of reaction time and temperature may be necessary.
Materials:
-
N-deacetylthiocolchicine
-
Acetic anhydride-d6 (99 atom % D)
-
Anhydrous Pyridine or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-deacetylthiocolchicine (1 equivalent) in anhydrous pyridine or DMF.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride-d6 (1.2 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the level of deuterium incorporation.
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₂H₂₂D₃NO₅S |
| Monoisotopic Mass | 418.1622 |
| Molecular Weight | 418.53 |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ Ion | m/z 419.1695 |
| Expected [M+Na]⁺ Ion | m/z 441.1514 |
Note: The expected mass values are calculated based on 100% deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirming the position of the deuterium label.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 6.5 | m | 4H | Aromatic protons |
| ~4.7 | m | 1H | H-7 |
| ~3.9 | s | 9H | 3 x -OCH₃ |
| ~2.5 | s | 3H | -SCH₃ |
| ~2.4 - 1.9 | m | 4H | -CH₂-CH₂- |
| N/A | N/A | 0H | -NH-CO-CD₃ (proton signal absent) |
Note: The signal for the N-acetyl protons, typically observed around 2.0 ppm in the unlabeled compound, will be absent in the ¹H NMR spectrum of this compound.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=O (Tropolone ring) |
| ~170 | C=O (Amide) |
| ~158 - 110 | Aromatic carbons |
| ~61, 56 | -OCH₃ |
| ~52 | C-7 |
| ~36, 30 | -CH₂-CH₂- |
| ~22 (septet) | -CD₃ (deuterated methyl carbon) |
| ~15 | -SCH₃ |
Note: The carbon signal of the deuterated methyl group will appear as a multiplet (septet) due to coupling with deuterium (spin I=1) and will have a lower intensity compared to a protonated methyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound.
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution (e.g., 30-90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 350 nm |
| Expected Purity | ≥98% |
Biological Activity and Signaling Pathways
Thiocolchicine exerts its primary biological effect by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure. It also interacts with neurotransmitter receptors.
Caption: Signaling pathways affected by Thiocolchicine.
As shown in the diagram, Thiocolchicine binds to tubulin dimers, preventing their polymerization into microtubules.[1] This disruption of the microtubule network leads to arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[1] Additionally, Thiocolchicine acts as a competitive antagonist at GABAA and glycine receptors, which is thought to contribute to its muscle relaxant properties.[4]
Experimental Workflow Summary
The overall workflow for the synthesis and characterization of this compound is summarized in the following diagram.
Caption: Experimental workflow summary.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route via N-acetylation of N-deacetylthiocolchicine with acetic anhydride-d6 is a robust and efficient method. The detailed analytical protocols for mass spectrometry, NMR spectroscopy, and HPLC analysis will ensure the production of a well-characterized, high-purity, and isotopically enriched compound suitable for demanding research and development applications. The availability of this compound will facilitate more precise and reliable studies into the pharmacokinetics, metabolism, and biological activity of this important antimitotic agent.
References
- 1. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Deuterium-Labeled Thiocolchicoside for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of deuterium-labeled thiocolchicoside and its applications in in vitro studies. Thiocolchicoside is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties, acting primarily as a competitive antagonist of γ-aminobutyric acid type A (GABA-A) receptors and an inhibitor of the NF-κB signaling pathway.[1][2][3][4] The strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, offers significant advantages for research.[5][6] This "deuterium switch" can slow down the rate of drug metabolism due to the kinetic isotope effect, enhancing metabolic stability and prolonging the compound's half-life.[7][8] For in vitro studies, this improved stability and the ability to use deuterated compounds as internal standards are invaluable for enhancing the accuracy and reproducibility of pharmacokinetic and metabolic analyses.[5][][10] This document details the mechanisms of action of thiocolchicoside, presents relevant signaling pathways, and provides comprehensive protocols for key in vitro experiments.
The Advantage of Deuterium Labeling in Research
Deuterium-labeled compounds are powerful tools in pharmaceutical research, offering distinct benefits over their non-deuterated counterparts.[] The core advantage lies in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[6][11] Consequently, enzymes, particularly cytochrome P450 (CYP450) enzymes responsible for a significant portion of drug metabolism, break C-D bonds more slowly.[12][13]
This slower metabolism can lead to:
-
Improved Metabolic Stability: The compound is less susceptible to enzymatic degradation, which is crucial for maintaining stable concentrations in in vitro assay systems.[8][11]
-
Enhanced Analytical Precision: Deuterated compounds are ideal for use as internal standards in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), improving the accuracy of quantification in complex biological matrices.[5][]
-
Reduced Metabolite-Induced Variability: By slowing the formation of metabolites, deuteration can help ensure that the observed in vitro effects are attributable to the parent compound, reducing confounding variables.[11]
-
Accurate Pharmacokinetic Profiling: In preclinical studies, deuterated tracers allow for precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]
Key Signaling Pathways of Thiocolchicoside
Thiocolchicoside exerts its biological effects through modulation of several key signaling pathways. Its muscle relaxant properties are primarily linked to the GABAergic system, while its anti-inflammatory effects are mediated through the NF-κB pathway.
GABAergic and Glycinergic Signaling
Thiocolchicoside acts as a potent competitive antagonist of GABA-A receptors.[4][14][15] GABA is the primary inhibitory neurotransmitter in the central nervous system.[16] When GABA binds to its GABA-A receptor on a postsynaptic neuron, it opens a chloride ion channel, leading to hyperpolarization and reduced neuronal excitability.[17] By blocking this action, thiocolchicoside reduces the inhibitory signaling. While this seems counterintuitive for a muscle relaxant, its myorelaxant effect is thought to be exercised at a supraspinal level through complex regulatory mechanisms.[18] Thiocolchicoside also demonstrates an affinity for strychnine-sensitive glycine receptors, further contributing to its mechanism of action.[1]
NF-κB Anti-inflammatory Pathway
A major mechanism for thiocolchicoside's anti-inflammatory effect is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][19] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.[19] In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex.[2] IKK then phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes like COX-2, cytokines, and adhesion molecules. Thiocolchicoside has been shown to suppress NF-κB activation by inhibiting the phosphorylation and degradation of IκBα.[2][19][20]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of thiocolchicoside.
Table 1: Neuropharmacological Activity
| Parameter | Target | Preparation | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | Phasic GABA-A Currents | Rat Cerebellar Purkinje Cells | ~0.15 µM | [4] |
| IC₅₀ | Tonic GABA-A Currents | Rat Cerebellar Granule Neurons | ~0.9 µM | [4] |
| IC₅₀ | Glycine Receptors (α1 subunit) | Recombinant Human | 47 µM |[14][15] |
Table 2: In Vitro Anti-inflammatory Activity
| Assay | Compound | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Protein Denaturation Inhibition | Thiocolchicoside (TC) | 37.65 | [21] |
| Protein Denaturation Inhibition | TC-Lauric Acid Formulation | 27.15 | [21] |
| Protein Denaturation Inhibition | Diclofenac Sodium (Standard) | 43.42 | [21] |
| Proteinase Inhibition | Thiocolchicoside (TC) | 32.12 | [21] |
| Proteinase Inhibition | TC-Lauric Acid Formulation | 24.35 | [21] |
| Proteinase Inhibition | Diclofenac Sodium (Standard) | 37.80 |[21] |
Experimental Protocols for In Vitro Studies
The use of deuterium-labeled thiocolchicoside is particularly advantageous in the following experimental setups, where it can serve as both the test article and, in parallel experiments, as an internal standard for quantification.
Protocol: In Vitro Anti-Inflammatory Activity (Protein Denaturation Assay)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a well-established cause of inflammation.[22][23]
-
Objective: To determine the concentration-dependent anti-inflammatory effect of deuterium-labeled thiocolchicoside.
-
Materials:
-
Deuterium-labeled thiocolchicoside (D-TCS)
-
Bovine Serum Albumin (BSA) or Egg Albumin[23]
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (UV-Visible)
-
-
Procedure:
-
Prepare stock solutions of D-TCS and diclofenac sodium in DMSO. Create a series of working concentrations (e.g., 10, 20, 30, 40, 50 µg/mL) by diluting with DMSO.[22]
-
The reaction mixture will consist of 0.2 mL of egg albumin, 2.8 mL of PBS, and 0.6 mL of the test compound solution (or DMSO for the control).[23]
-
A control group consists of the reaction mixture with DMSO instead of the test compound.[23]
-
Incubate all samples at 37°C for 15 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[23]
-
Plot the percentage inhibition against the concentration to determine the IC₅₀ value.
-
Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol determines the ability of D-TCS to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
-
Objective: To screen for and quantify the inhibitory activity of D-TCS against human recombinant COX-2.
-
Materials:
-
Procedure (based on a typical kit protocol): [24][25]
-
Prepare reagents as per the kit instructions. Thaw the COX-2 enzyme on ice.
-
Prepare test inhibitor solutions: Dilute D-TCS and Celecoxib in the provided COX Assay Buffer to 10X the desired final test concentration.
-
Set up wells:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the prepared Celecoxib solution.
-
Sample Wells (S): Add 10 µL of the diluted D-TCS solutions.
-
-
Prepare the Reaction Mix according to the kit protocol, typically containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well, followed by 10 µL of the reconstituted COX-2 enzyme.
-
Incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Prepare the substrate solution by diluting Arachidonic Acid with NaOH as per the kit manual.[24]
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.
-
Immediately begin measuring the fluorescence in kinetic mode at Ex/Em = 535/587 nm for 5-10 minutes.
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage inhibition using the formula: % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] x 100
-
Plot the percentage inhibition against the D-TCS concentration to determine the IC₅₀ value.
-
Protocol: TNF-α Secretion Assay (ELISA)
This protocol measures the effect of D-TCS on the secretion of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
-
Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced TNF-α production by D-TCS in a cell-based assay.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of D-TCS. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production. Include a non-stimulated control and a vehicle control (LPS only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted TNF-α.
-
ELISA Protocol (based on a typical sandwich ELISA kit): [26][27][28] a. Prepare all reagents, standards, and samples as per the kit manual. b. Add samples and standards to the antibody-coated microplate wells. c. Incubate for the specified time (e.g., 2 hours at room temperature). d. Wash the wells multiple times with the provided Wash Buffer. e. Add the Biotin-Conjugate antibody to each well and incubate (e.g., 1 hour). f. Wash the wells. g. Add Streptavidin-HRP solution to each well and incubate (e.g., 30 minutes). h. Wash the wells. i. Add the TMB Substrate Solution and incubate in the dark until color develops (e.g., 10-20 minutes). j. Add the Stop Solution to each well to terminate the reaction. k. Read the absorbance at 450 nm immediately.
-
Data Analysis: Calculate the concentration of TNF-α in each sample by plotting a standard curve. Compare the TNF-α levels in D-TCS-treated samples to the vehicle control to determine the extent of inhibition.
-
Conclusion
Deuterium-labeled thiocolchicoside is a superior tool for in vitro pharmacological research compared to its non-deuterated isotopologue. Its enhanced metabolic stability provides more reliable and consistent results in cell-based and enzymatic assays by minimizing metabolic degradation.[8][11] Furthermore, its utility as an internal standard is indispensable for accurate quantification in complex biological systems.[5] By leveraging the predictable mechanisms of action of thiocolchicoside—namely GABA-A receptor antagonism and NF-κB pathway inhibition—researchers can employ the detailed protocols in this guide to robustly investigate its myorelaxant and anti-inflammatory properties. The use of deuterated compounds like D-TCS ultimately elevates the quality and precision of preclinical drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 11. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 18. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 19. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. abcam.com [abcam.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. biovendor.com [biovendor.com]
- 28. biogot.com [biogot.com]
Thiocolchicine-d3 as a Probe for Tubulin Polymerization Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Thiocolchicine-d3 as a specialized probe in tubulin polymerization assays. It details the underlying mechanism of action, presents relevant quantitative data, offers detailed experimental protocols, and illustrates key concepts through logical diagrams. This document serves as a critical resource for researchers investigating microtubule dynamics and screening for novel anti-cancer agents.
Introduction: Tubulin Polymerization as a Therapeutic Target
Microtubules are essential components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and the maintenance of cell structure.[1] They are dynamic polymers formed from α- and β-tubulin heterodimers.[1] The process of polymerization (assembly) and depolymerization (disassembly) is tightly regulated within cells. Disruption of this dynamic equilibrium, particularly during mitosis, can trigger cell cycle arrest and apoptosis, making tubulin an important target for cancer chemotherapy.[2][3]
Compounds that interfere with tubulin polymerization are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., colchicine, vinca alkaloids).[3] Thiocolchicine, a derivative of colchicine, is a potent inhibitor of tubulin polymerization, making it and its analogs valuable tools for cancer research and drug development.[4][5]
Mechanism of Action: Thiocolchicine and the Role of Deuteration
Thiocolchicine's Interaction with Tubulin
Thiocolchicine exerts its anti-mitotic effect by binding to the colchicine-binding site on β-tubulin.[2][3] This binding event induces a conformational change in the tubulin dimer, preventing it from incorporating into growing microtubules.[6] The presence of even a small number of thiocolchicine-tubulin complexes at the end of a microtubule can effectively suppress its growth, leading to the net depolymerization of the microtubule structure and subsequent mitotic arrest.[6][7][8] Thiocolchicine is a potent inhibitor, demonstrating competitive binding and significant activity at micromolar concentrations.[4]
Caption: Mechanism of this compound-mediated tubulin inhibition.
This compound: A High-Fidelity Probe
This compound is a stable isotope-labeled version of thiocolchicine, where three hydrogen atoms have been replaced with deuterium. Deuterium is a non-radioactive isotope of hydrogen containing an extra neutron.[9] This substitution results in a minimal change to the molecule's chemical structure, physical properties, and biological activity.[10]
The primary advantages of using this compound as a probe are:
-
Identical Biochemical Behavior: It interacts with tubulin in a manner virtually identical to its non-deuterated counterpart, ensuring that experimental results accurately reflect the biological activity of the parent compound.
-
Utility as an Internal Standard: The mass difference allows it to be distinguished from the unlabeled compound in mass spectrometry (MS) based assays.[10] This makes it an ideal internal standard for accurately quantifying the binding or effects of thiocolchicine in complex biological samples.[9]
-
Traceless Tracing: It can be used to trace molecular pathways without the need for bulky fluorescent or radioactive tags that might alter the molecule's behavior.[11]
Caption: Rationale for using this compound as a research probe.
Quantitative Data
The following table summarizes the known inhibitory activities of the parent compound, thiocolchicine. Due to the nature of deuterium substitution, the values for this compound are expected to be nearly identical.
| Compound | Assay Parameter | Value | Reference |
| Thiocolchicine | IC₅₀ (Tubulin Polymerization Inhibition) | 2.5 µM | [4] |
| Thiocolchicine | Kᵢ (Competitive Tubulin Binding) | 0.7 µM | [4] |
Experimental Protocols
This section details a generalized protocol for an in vitro tubulin polymerization assay, which can be adapted for either absorbance (turbidity) or fluorescence-based detection. This assay is suitable for determining the IC₅₀ of inhibitors like this compound.
Materials and Reagents
-
G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[1][13]
-
GTP solution (100 mM)
-
Glycerol (as a polymerization enhancer)[1]
-
This compound (or other test compounds)
-
Positive Control: Paclitaxel (stabilizer) or Colchicine (destabilizer)[13]
-
Negative Control: DMSO[13]
-
Fluorescent Reporter (e.g., DAPI) for fluorescence-based assays[1]
-
Pre-chilled, half-area 96-well plates (black plates for fluorescence)[13][14]
-
Temperature-controlled microplate reader capable of kinetic reads at 340 nm (absorbance) or Ex/Em 360/450 nm (fluorescence)[13][15]
Assay Workflow
Caption: General experimental workflow for an in vitro tubulin assay.
Detailed Procedure
-
Preparation: Thaw all reagents (tubulin, GTP, buffers) on ice. Prepare serial dilutions of this compound and control compounds in G-PEM buffer. A final DMSO concentration should be kept constant and low (e.g., <1%).
-
Plate Setup: Add 10 µL of each compound dilution (or control) to the appropriate wells of a pre-chilled 96-well plate.
-
Reaction Initiation: Prepare a master mix on ice containing tubulin (final concentration ~2-4 mg/mL), G-PEM buffer with glycerol (final concentration ~10-15%), and GTP (final concentration 1 mM).[1][13] If using a fluorescent assay, include the fluorescent reporter in this mix.[13][14]
-
Dispensing: Add the master mix to the wells containing the test compounds. The final volume may range from 50 µL to 100 µL depending on the assay format.[12][14] Pipette carefully to avoid bubbles.
-
Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[15] Begin kinetic measurements, taking readings every 30-60 seconds for a total of 60-90 minutes.[12][13]
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. The resulting polymerization curve typically shows three phases: nucleation, growth, and a steady-state plateau.[15] The effect of an inhibitor like this compound will be observed as a decrease in the rate of polymerization (slope of the growth phase) and a lower final plateau. Calculate the area under the curve (AUC) or the maximum velocity (Vmax) for each concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
This compound is a highly specific and reliable probe for investigating the dynamics of tubulin polymerization. Its mechanism of action mirrors that of its well-characterized parent compound, while its isotopic label provides significant advantages for modern analytical techniques like mass spectrometry. By leveraging this compound in carefully designed in vitro assays, researchers can achieve robust and reproducible quantification of tubulin inhibition, facilitating the discovery and characterization of novel anti-mitotic agents for therapeutic development.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Investigations of the Mode of Action of Novel Colchicine Derivatives Targeting β-Tubulin Isotypes: A Search for a Selective and Specific β-III Tubulin Ligand [frontiersin.org]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitubulin effects of derivatives of 3-demethylthiocolchicine, methylthio ethers of natural colchicinoids, and thioketones derived from thiocolchicine. Comparison with colchicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scispace.com [scispace.com]
- 11. Deuterated Compounds [simsonpharma.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. In vitro tubulin polymerization assay [bio-protocol.org]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Pharmacokinetics of Thiocolchicine-d3: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine-d3 is the deuterium-labeled form of thiocolchicine, a potent inhibitor of tubulin polymerization.[1] Stable isotope-labeled compounds like this compound are crucial tools in drug development, primarily serving as internal standards for quantitative bioanalytical assays.[1] Due to its role as a tracer, a comprehensive understanding of the pharmacokinetics of the parent compound, thiocolchicoside, is paramount for researchers. This technical guide provides a detailed overview of the pharmacokinetics of thiocolchicoside, its metabolites, and the methodologies employed in its study.
Thiocolchicoside is a semi-synthetic derivative of colchicine and is clinically used as a muscle relaxant with anti-inflammatory and analgesic properties.[2][3][4] It is important to note that after oral administration, thiocolchicoside is extensively and rapidly metabolized, and the unchanged parent drug is often not detected in plasma.[5][6][7][8] The pharmacological activity is primarily attributed to its metabolites.[5][8]
Pharmacokinetic Profile
The pharmacokinetic profile of thiocolchicoside is characterized by rapid metabolism and elimination. The drug's bioavailability and the concentration of its metabolites are significantly influenced by the route of administration.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of thiocolchicoside and its main metabolites following intramuscular and oral administration in healthy volunteers.
Table 1: Pharmacokinetic Parameters after Intramuscular (IM) Administration of Thiocolchicoside
| Parameter | Thiocolchicoside (4 mg) | Thiocolchicoside (8 mg) | SL18.0740 (Active Metabolite) |
| Cmax | 113 ng/mL[5][6] | 175 ng/mL[5][6] | 11.7 ng/mL[5][6] |
| Tmax | 30 min[5][6] | 30 min[5][6] | 5 h[5][6] |
| AUC | 283 ng.h/mL[5][6][9] | 417 ng.h/mL[5][6] | 83 ng.h/mL[5][6] |
| t1/2 | 1.5 h[5] | - | 8.6 h[8] |
| Apparent Vd | - | 42.7 L[5][6] | - |
| Plasma Clearance | 19.2 L/h[5] | - | - |
Table 2: Pharmacokinetic Parameters after Oral Administration of Thiocolchicoside (8 mg)
| Parameter | SL18.0740 (Active Metabolite) | SL59.0955 (Inactive Metabolite) |
| Cmax | ~60 ng/mL[5][6][7] | ~13 ng/mL[5][6][7] |
| Tmax | 1 h[6][7] | 1 h[6][7] |
| AUC | ~130 ng.h/mL[5][6][7] | 15.5 - 39.7 ng.h/mL[5][6][7] |
| t1/2 | 3.2 - 7 hours[5] | ~0.8 h[5] |
| Oral Bioavailability | ~25% (compared to IM)[6][7][10][11] | - |
Metabolism and Elimination
Following oral administration, thiocolchicoside undergoes extensive first-pass metabolism, primarily in the intestine.[5] The parent compound is not detected in plasma.[5][6][7] The primary metabolic pathway involves deglycosylation to form the aglycone, 3-demethylthiocolchicine (also known as SL59.0955 or M2).[4][5][8] This metabolite is then further metabolized.
The major circulating and pharmacologically active metabolite is the glucuronidated derivative of the aglycone, SL18.0740 (M1).[5][8] Another metabolite, didemethyl-thiocolchicine, is also formed.[5]
Elimination of thiocolchicoside metabolites occurs predominantly through feces (approximately 79%), with a smaller portion excreted in the urine (around 20%).[5][6][7] The active metabolite SL18.0740 and the inactive metabolite SL59.0955 are found in both urine and feces, while didemethyl-thiocolchicine is only recovered in feces.[5]
Experimental Protocols
The determination of thiocolchicoside and its metabolites in biological matrices requires sensitive and specific analytical methods. The use of this compound as an internal standard is critical for accurate quantification in these assays.
Bioanalytical Method for Metabolite Quantification
A common approach for the analysis of thiocolchicoside's active metabolite (3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide) in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Chromatography: Separation is achieved on a reverse-phase HPLC column.
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Internal Standard: this compound would be added to plasma samples prior to extraction to serve as the internal standard, correcting for any variability in the extraction process and instrument response.
Bioequivalence Study Design
Bioequivalence studies are essential for comparing different formulations of a drug. A typical design for a thiocolchicoside bioequivalence study is as follows:[12]
-
Study Design: A single-dose, open-label, randomized, two-period, two-way crossover study.[12]
-
Subjects: Healthy adult volunteers under fasting conditions.[12]
-
Washout Period: A sufficient washout period (e.g., at least 14 days) between the two study periods.[12]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 30 hours post-dose).[12]
-
Primary Endpoints: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax and AUC(0-t) for the active metabolite, 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide.[12]
Visualizations
Metabolic Pathway of Thiocolchicoside
Caption: Metabolic pathway of thiocolchicoside after oral administration.
Experimental Workflow for a Bioequivalence Study
Caption: Workflow of a typical crossover bioequivalence study.
Conclusion
While direct pharmacokinetic data for this compound is not the primary focus of clinical research, its role as an internal standard is indispensable for the accurate characterization of its non-labeled counterpart, thiocolchicoside. The pharmacokinetics of thiocolchicoside are defined by its extensive metabolism into active and inactive metabolites, with the glucuronidated form, SL18.0740, being the major contributor to its pharmacological effect after oral administration. A thorough understanding of these metabolic pathways and the development of robust bioanalytical methods are critical for the continued development and clinical application of thiocolchicoside.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 10. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 11. Single-dose bioavailability of oral and intramuscular thiocolchicoside in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biofarm.pl [biofarm.pl]
Thiocolchicine-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Thiocolchicine-d3. The information presented herein is crucial for maintaining the integrity, and ensuring the accuracy of research and development activities involving this compound.
Introduction to this compound
This compound is a deuterated analog of thiocolchicine, a semi-synthetic derivative of colchicine, a natural product extracted from Gloriosa superba. It is a potent inhibitor of tubulin polymerization and is utilized in the development of antibody-drug conjugates (ADCs). The deuterium labeling provides a valuable tool for metabolic and pharmacokinetic studies. Understanding the stability profile of this compound is paramount for its effective use in research and pharmaceutical development.
While direct stability studies on this compound are not extensively available in the public domain, valuable insights can be drawn from forced degradation studies conducted on its parent glycoside, thiocolchicoside. Thiocolchicoside possesses the same core tricyclic structure as thiocolchicine, with the key difference being the presence of a glucose moiety in the former. The degradation pathways of the core structure are therefore expected to be analogous.
Recommended Storage Conditions
Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on available data.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | 4°C | Long-term | Protect from light |
| In Solvent | -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
Table 1: Recommended Storage Conditions for this compound [1]
Stability Profile and Degradation Pathways
Forced degradation studies on the closely related compound, thiocolchicoside, reveal its susceptibility to degradation under various stress conditions. These findings provide a strong indication of the potential stability challenges for this compound.
| Stress Condition | Stability of Thiocolchicoside | Key Degradation Products |
| Acidic Hydrolysis | Unstable | Cleavage of the glycosidic bond and acetyl group |
| Basic Hydrolysis | Unstable | Formation of novel degradants with a six-membered ring structure |
| Oxidative | Unstable | Formation of N-oxide and other oxidation products |
| Photolytic | Stable | No significant degradation observed |
| Dry Heat | Stable | No significant degradation observed |
Table 2: Summary of Forced Degradation Studies on Thiocolchicoside
The primary degradation pathways observed for the thiocolchicine core involve hydrolysis and oxidation. Under acidic conditions, the glycosidic linkage in thiocolchicoside is cleaved, a reaction that would not be applicable to thiocolchicine. However, the acetyl group on the B-ring can also be hydrolyzed. Basic conditions can lead to more complex rearrangements of the tropolone ring. Oxidative stress primarily affects the sulfur atom and other susceptible functionalities.
Experimental Protocols for Stability Testing
The following are generalized experimental protocols for forced degradation studies, adapted from methodologies used for thiocolchicoside. These can serve as a starting point for designing stability-indicating assays for this compound.
Acidic Degradation
-
Accurately weigh and dissolve a sample of this compound in a suitable organic solvent (e.g., methanol).
-
Add an equal volume of 1 N hydrochloric acid (HCl).
-
Heat the solution at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 2 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 N sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC).
Basic Degradation
-
Accurately weigh and dissolve a sample of this compound in a suitable organic solvent.
-
Add an equal volume of 0.1 N NaOH.
-
Maintain the solution at room temperature or a controlled elevated temperature for a specified duration.
-
Cool the solution if heated.
-
Neutralize the solution with an appropriate amount of 0.1 N HCl.
-
Dilute the sample with the mobile phase for analysis.
Oxidative Degradation
-
Accurately weigh and dissolve a sample of this compound in a suitable organic solvent.
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified duration, protected from light.
-
Dilute the sample with the mobile phase for analysis.
Photolytic Degradation
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent.
-
Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Dilute both the exposed and control samples with the mobile phase for analysis.
Thermal Degradation (Dry Heat)
-
Accurately weigh a solid sample of this compound in a suitable container.
-
Place the sample in a calibrated oven at a high temperature (e.g., 105°C) for a specified duration.
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute it with the mobile phase for analysis.
Mechanism of Action and Signaling Pathway
Thiocolchicine and its derivatives are known to exert their biological effects through interaction with the cytoskeleton and neurotransmitter receptors. The primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Additionally, thiocolchicoside has been shown to act as a competitive antagonist at GABA-A and glycine receptors, contributing to its muscle relaxant properties.
Caption: Antagonistic action of Thiocolchicine at the GABA-A receptor.
Experimental Workflow for Stability Analysis
A typical workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the resulting samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for forced degradation stability testing.
Conclusion
This technical guide consolidates the available information on the stability and storage of this compound. While direct data is limited, a conservative approach to storage, including protection from light and controlled temperatures, is recommended. The stability profile can be inferred from studies on the closely related thiocolchicoside, which indicates susceptibility to hydrolytic and oxidative degradation. The provided experimental protocols and workflows offer a foundation for developing robust stability-indicating methods for this compound, ensuring the quality and reliability of research and development outcomes.
References
A Technical Guide to the Biological Activity of Thiocolchicine: A Comparative Overview of Deuterated (Thiocolchicine-d3) and Non-Labeled Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thiocolchicine, a semi-synthetic derivative of colchicine, is a potent tubulin polymerization inhibitor with significant anti-mitotic and pro-apoptotic activity.[1] In drug development, isotopic substitution of hydrogen with deuterium is a common strategy to favorably alter the pharmacokinetic profile of a compound by leveraging the kinetic isotope effect (KIE).[2][3][4] This technical guide provides a comprehensive overview of the biological activity of thiocolchicine and presents a theoretical and practical framework for comparing the non-labeled compound with its deuterated analog, Thiocolchicine-d3. While direct comparative data for this compound is not extensively available in published literature, this document outlines the expected impact of deuteration, details the established mechanism of action, provides standardized experimental protocols for evaluation, and visualizes key pathways and workflows.
Introduction: The Rationale for Deuteration
Thiocolchicine acts by binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, making it a compound of interest for oncology.[1]
The modification of a drug candidate by replacing one or more hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, is a well-established strategy in medicinal chemistry.[3][] This substitution can significantly impact the drug's metabolic fate.
The Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate.[][6] Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds as a rate-determining step.[2][4] By replacing a hydrogen atom at a primary site of metabolism with deuterium, the rate of metabolic breakdown can be substantially reduced.[3]
This typically results in:
-
Increased half-life (t½): The drug remains in the body for a longer period.[3]
-
Increased overall drug exposure (AUC): A higher concentration of the drug is maintained over time.
-
Reduced formation of metabolites: This can potentially decrease metabolite-associated toxicity.
Crucially, deuteration is not expected to alter the intrinsic pharmacological activity of the molecule at its target protein, as the shape and stereochemistry of the drug remain virtually unchanged.[] Therefore, the in vitro biological activity of this compound is predicted to be nearly identical to that of non-labeled Thiocolchicine. The primary differences are anticipated in in vivo pharmacokinetic and efficacy studies.
References
Technical Guide: Utilizing Thiocolchicine-d3 for the Investigation of Colchicine Binding Site Interactions
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and essential for cellular processes such as mitosis and intracellular transport. The colchicine binding site (CBS) on β-tubulin is a well-validated target for anticancer drug development. Compounds that bind to this site disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Thiocolchicine, a sulfur-containing derivative of colchicine, is a potent inhibitor of tubulin polymerization that binds competitively to the CBS.[1] Its deuterated isotopologue, Thiocolchicine-d3, serves as an invaluable tool for researchers. The incorporation of deuterium provides a stable heavy isotope tracer, facilitating quantitative analysis in pharmacokinetic and pharmacodynamic studies during drug development without altering the fundamental biological activity of the parent compound.[1] This guide provides an in-depth overview of this compound's mechanism, quantitative binding data, detailed experimental protocols, and visual workflows to aid in the investigation of the colchicine binding site.
Mechanism of Action
Thiocolchicine exerts its biological effects by directly interacting with tubulin heterodimers. The core mechanism involves several key steps:
-
Binding to β-Tubulin: Thiocolchicine binds with high affinity to the colchicine binding site, which is located on the β-tubulin subunit at the interface with the α-tubulin subunit.[2]
-
Inhibition of Polymerization: This binding event introduces a steric clash that prevents the tubulin heterodimer from adopting the straight conformation necessary for incorporation into a growing microtubule.[2] Consequently, it potently inhibits microtubule assembly.
-
Disruption of Microtubule Dynamics: At high concentrations, the compound leads to microtubule depolymerization.[2] Even at lower concentrations, it suppresses the dynamic instability of microtubules, which is crucial for proper mitotic spindle formation.
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death in rapidly dividing cells, a key characteristic of its anticancer potential.[1][3]
The signaling cascade from tubulin binding to apoptosis is a critical pathway exploited by colchicine-binding site inhibitors (CBSIs).
Quantitative Data: Binding Affinity and Potency
The efficacy of a CBS inhibitor is determined by its binding affinity (Ki) for tubulin and its functional potency in inhibiting polymerization (IC50) and cell proliferation. While specific quantitative data for the d3-labeled variant is not extensively published, its binding characteristics are expected to be analogous to the unlabeled parent compound.
| Compound | Parameter | Value | Target/Assay | Reference |
| Thiocolchicine | Ki | 0.7 µM | Tubulin Binding (Competitive) | [1] |
| Thiocolchicine | IC50 | 2.5 µM | Tubulin Polymerization Inhibition | [1] |
| Colchicine | IC50 | > 1 µM | Wound Healing Assay (MDA-MB-231) | [3] |
| Compound G13 | IC50 | 1 µM | Wound Healing Assay (MDA-MB-231) | [3] |
| Compound 16 | IC50 | 3.9 nM | Antiproliferative (A549 cells) | [2] |
| Compound 16 | IC50 | 2.2 nM | Antiproliferative (MDA-MB-231 cells) | [2] |
Experimental Protocols
Protocol 1: Competitive Colchicine Site Binding Assay using EBI Crosslinking
This method assesses whether a test compound binds to the colchicine site by measuring its ability to inhibit the covalent crosslinking of two cysteine residues (Cys-239 and Cys-354) within the site by N,N'-ethylene-bis(iodoacetamide) (EBI).[4]
Objective: To determine if this compound or other test compounds bind to the colchicine site in living cells.
Materials:
-
Cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
N,N'-ethylene-bis(iodoacetamide) (EBI)
-
Dimethylsulfoxide (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Western blot apparatus and transfer buffer
-
Primary antibody against β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 7 x 10⁵ cells per well and incubate for 24 hours.[4]
-
Compound Incubation: Treat cells with escalating concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., 0.5% DMSO) for 2 hours at 37°C.[4]
-
EBI Treatment: Add EBI to a final concentration of 100 µM to each well without changing the medium. Incubate for 1.5 hours at 37°C.[4]
-
Cell Harvesting: Harvest both floating and adherent cells using a cell scraper. Centrifuge the cell suspension to pellet the cells.
-
Lysis and Protein Quantification: Lyse the cell pellets in lysis buffer. Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel. The purity of the SDS is crucial for good separation.[4]
-
Perform electrophoresis to separate the proteins. The EBI:β-tubulin adduct will migrate faster than native β-tubulin.[4]
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against β-tubulin, followed by an HRP-conjugated secondary antibody.
-
-
Data Analysis: Visualize the bands using a chemiluminescent substrate. The inhibition of the formation of the faster-migrating EBI:β-tubulin adduct band in the presence of the test compound indicates binding to the colchicine site.[4] Quantify band intensity to perform a semi-quantitative assessment of binding affinity.[4]
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin in vitro, typically by monitoring changes in light scattering (turbidimetry).[5]
Objective: To quantify the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., BRB80)
-
GTP solution
-
Glycerol
-
This compound or other test compounds
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Methodology:
-
Preparation: Resuspend purified tubulin in ice-cold buffer to the desired concentration (e.g., 1-2 mg/mL). Keep on ice.
-
Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing buffer, GTP (1 mM final concentration), and various concentrations of this compound or a vehicle control.
-
Initiation: Add the cold tubulin solution to the wells to initiate the reaction. Mix gently but thoroughly.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
Data Analysis: Plot absorbance versus time for each concentration. The inhibitory effect can be quantified by comparing the maximum rate of polymerization (Vmax) or the final absorbance plateau of treated samples to the control. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the cell cycle phase distribution of a cell population following treatment with a test compound. CBSIs are expected to cause an accumulation of cells in the G2/M phase.
Objective: To assess the effect of this compound on cell cycle progression.
Materials:
-
Cell line (e.g., MDA-MB-231)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to control cells to identify G2/M arrest.[3]
Structural Insights into the Colchicine Binding Site
X-ray crystallography has revealed that the colchicine binding site is a pocket at the interface between α- and β-tubulin.[2][6] The binding of ligands is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key residues.
-
β-Tubulin: The pocket is primarily formed by residues from the T7 loop, H7 helix, and H8 helix of β-tubulin. Cys-β241 is a key residue often involved in interactions.[2]
-
α-Tubulin: Loops from the α-tubulin subunit also contribute to the binding site, with residues like Thr-α179 and Val-α181 forming hydrogen bonds with the tropolone ring of colchicine.[2]
-
Ligand Conformation: The flexibility of loops within the binding site allows it to accommodate a variety of structurally diverse inhibitors.[6] The relative orientation of the A and C rings of colchicine-like molecules is crucial for high-affinity binding.[2]
Conclusion
This compound is a powerful and precise tool for investigating the complex interactions within the colchicine binding site of tubulin. Its utility as a stable isotope-labeled analog of the potent tubulin inhibitor thiocolchicine allows for detailed pharmacokinetic and target engagement studies essential for modern drug development. By employing the quantitative and qualitative protocols outlined in this guide—from competitive binding and polymerization assays to cell-based functional analyses—researchers can effectively characterize novel CBSIs, elucidate mechanisms of action, and advance the development of next-generation microtubule-targeting agents for oncology and other therapeutic areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.nyu.edu [search.library.nyu.edu]
- 6. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Microtubule Dynamics Imaging Using a Thiocolchicine-Based Probe
A Note on Thiocolchicine-d3: It is important to clarify that this compound is a deuterium-labeled form of Thiocolchicine.[1][2][3][4] This isotopic labeling makes it suitable as an internal standard for mass spectrometry-based quantification, but it is not inherently fluorescent and therefore not used for direct imaging of microtubule dynamics.[1] For imaging applications, a fluorescently-conjugated version of Thiocolchicine would be required. The following application notes and protocols are based on the use of a hypothetical fluorescently-labeled Thiocolchicine, hereafter referred to as "Fluoro-Thiocolchicine," for live-cell imaging of microtubule dynamics.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[5] Their dynamic instability, characterized by phases of polymerization and depolymerization, is tightly regulated.[6] Compounds that interfere with microtubule dynamics are valuable tools for cell biology research and are often developed as anti-cancer agents.[5]
Thiocolchicine, a potent inhibitor of tubulin polymerization, binds to the colchicine-binding site on β-tubulin.[7][8][9] This binding event disrupts the structure of the tubulin dimer, preventing its incorporation into microtubules and leading to microtubule depolymerization.[10] By conjugating a fluorophore to Thiocolchicine, we create "Fluoro-Thiocolchicine," a probe that allows for the direct visualization and quantitative analysis of microtubule dynamics in living cells. These notes provide an overview of its applications and detailed protocols for its use.
Applications
-
Live-Cell Imaging of Microtubule Structures: Visualize the organization and distribution of the microtubule network in real-time.
-
Quantitative Analysis of Microtubule Dynamics: Measure key parameters of microtubule instability, such as growth and shortening rates, and catastrophe and rescue frequencies.
-
High-Throughput Screening: Screen for potential drug candidates that modulate microtubule dynamics by observing changes in Fluoro-Thiocolchicine localization and microtubule morphology.
-
Mechanism of Action Studies: Elucidate the effects of specific proteins or compounds on the microtubule cytoskeleton.
-
Apoptosis Studies: Observe the disruption of the microtubule network, a key event in apoptosis induced by microtubule-targeting agents.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for Thiocolchicine, which is expected to be comparable for Fluoro-Thiocolchicine.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for Tubulin | 0.7 µM | [1][7] |
| IC50 for Tubulin Polymerization | 2.5 µM | [1][7] |
| Cell Line | IC50 (Cytotoxicity) | Reference |
| MCF-7 (Breast Cancer) | 0.01 µM | [7] |
| LoVo (Colon Cancer) | 0.021 µM | [7] |
| LoVo/DX (Doxorubicin-resistant Colon Cancer) | 0.398 µM | [7] |
| A-549 (Lung Cancer) | 0.011 µM | [7] |
| BALB/3T3 (Fibroblast) | 0.114 µM | [7] |
Signaling Pathway
Caption: Thiocolchicine's mechanism of action leading to microtubule disruption.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubules with Fluoro-Thiocolchicine
This protocol describes the steps for staining and imaging microtubules in live adherent mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Cell culture medium appropriate for the cell line
-
Glass-bottom culture dishes or coverslips
-
Fluoro-Thiocolchicine stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free medium with serum and supplements)
-
Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of Staining Solution: Dilute the 1 mM Fluoro-Thiocolchicine stock solution in pre-warmed live-cell imaging medium to a final working concentration. The optimal concentration should be determined empirically but can range from 100 nM to 1 µM. A lower concentration is recommended to minimize potential effects on microtubule dynamics.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed live-cell imaging medium.
-
Add the staining solution to the cells and incubate for 30-60 minutes in a cell culture incubator (37°C, 5% CO2).
-
-
Washing (Optional but Recommended):
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.
-
Add fresh, pre-warmed live-cell imaging medium to the cells for imaging.
-
-
Imaging:
-
Transfer the dish or coverslip to the microscope stage equipped with an environmental chamber.
-
Allow the cells to equilibrate on the microscope stage for at least 10 minutes.
-
Acquire images using the appropriate filter set for the fluorophore conjugated to Thiocolchicine.
-
For time-lapse imaging, acquire images at regular intervals (e.g., every 2-10 seconds) to observe microtubule dynamics. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Protocol 2: Quantitative Analysis of Microtubule Dynamics
This protocol outlines the steps for analyzing time-lapse image series to extract quantitative data on microtubule dynamics.
Materials:
-
Time-lapse image series of cells stained with Fluoro-Thiocolchicine (from Protocol 1).
-
Image analysis software with microtubule tracking capabilities (e.g., ImageJ/Fiji with plugins like TipTracker, or commercial software).[6]
Procedure:
-
Image Pre-processing:
-
Apply a background subtraction algorithm to enhance the signal-to-noise ratio.
-
Use a Gaussian blur or other filter to reduce noise if necessary.
-
-
Microtubule Plus-End Tracking:
-
Manually or semi-automatically track the plus-ends of individual microtubules over time using the chosen software.[6]
-
Record the x,y coordinates of the plus-end in each frame.
-
-
Data Analysis:
-
Calculate the instantaneous velocity of the plus-ends between consecutive frames.
-
Classify segments of the track as growth, shortening, or pause based on the velocity.
-
Growth Rate: Calculate the average rate of microtubule elongation.
-
Shortening Rate: Calculate the average rate of microtubule depolymerization.
-
Catastrophe Frequency: Determine the frequency of transitions from a growth or pause state to a shortening state (events per unit time).
-
Rescue Frequency: Determine the frequency of transitions from a shortening state to a growth or pause state (events per unit time).
-
-
Data Presentation: Summarize the calculated parameters in tables for comparison between different experimental conditions.
Protocol 3: Cytotoxicity Assay
This protocol describes how to assess the cytotoxic effects of Fluoro-Thiocolchicine using a standard LDH release assay.[11]
Materials:
-
Cells of interest plated in a 96-well plate.
-
Fluoro-Thiocolchicine at various concentrations.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Microplate reader.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Fluoro-Thiocolchicine in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound.
-
Include wells for untreated (negative) control, and a positive control for maximum LDH release (provided in the kit).
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.
-
Incubate for the recommended time to allow for color development.
-
-
Measurement: Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the positive control. Plot the results to determine the IC50 value.
Experimental Workflow Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-O-Desmethyl Thiocolchicine D3 | CAS No- 1246818-03-0 | Simson Pharma Limited [simsonpharma.com]
- 3. 3-Demethyl this compound 2-O-(2,3,4-Tri-O-acetyl-Beta-D-glucuronide Methyl Ester) [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of microtubule self-assembly kinetics and tip structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - IN [thermofisher.com]
Application Notes and Protocols for Cell-based Assays with Thiocolchicine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine, a semi-synthetic analog of colchicine, is a potent microtubule-destabilizing agent. It exerts its biological effects by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[2] Due to these properties, thiocolchicine and its derivatives are of significant interest in cancer research and drug development.
Thiocolchicine-d3 is a deuterated form of thiocolchicine. The incorporation of deuterium atoms creates a stable, heavier isotope-labeled version of the molecule. This makes it an invaluable tool for various research applications, particularly in pharmacokinetic and pharmacodynamic studies, where it can be used as an internal standard for mass spectrometry-based quantification of thiocolchicine levels in biological samples. For the purposes of cell-based assay development, the biological activity of this compound is considered equivalent to that of its non-deuterated counterpart.
These application notes provide detailed protocols for utilizing this compound in fundamental cell-based assays to characterize its cytotoxic, pro-apoptotic, and cell cycle-modifying effects.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like thiocolchicine, functions as a microtubule inhibitor. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. This compound binds to soluble tubulin dimers, preventing their polymerization into microtubules. This leads to the depolymerization of existing microtubules and a subsequent increase in the concentration of free tubulin dimers within the cell. The disruption of the microtubule network has profound consequences for cellular processes, most notably mitosis. The mitotic spindle, which is composed of microtubules, is unable to form correctly, leading to an arrest of the cell cycle at the G2/M checkpoint. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
Caption: Signaling pathway of this compound.
Data Presentation: In Vitro Activity of Thiocolchicine
The following table summarizes representative quantitative data for the biological activity of thiocolchicine in various human cancer cell lines. This data can serve as a reference for expected outcomes when developing assays with this compound.
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| MDA-MB-231 | Breast Cancer | Proliferation | IC50 | 0.6 nM | [3] |
| MCF-7 ADRr | Breast Cancer (MDR) | Proliferation | IC50 | 400 nM | [3] |
| CEM-VBL | Leukemia (MDR) | Proliferation | IC50 | 50 nM | [3] |
| SKOV-3 | Ovarian Cancer | Cytotoxicity | IC50 | 8 nM (10-Methylthiocolchicine) | [4] |
| HT-29 | Colon Cancer | Cytotoxicity | IC50 | Not specified, but induced apoptosis at 1 µg/ml | [5] |
| A549 | Lung Cancer | Cell Cycle | G2/M Arrest | Increased with treatment | [6] |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and incubation time. The provided data should be used as a guideline, and it is crucial to determine the IC50 for this compound in the specific experimental system being used.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the effects of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified spectrophotometrically.[7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain detached apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the cell cycle distribution. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between the two peaks represents cells in the S phase.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
References
- 1. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchhub.com [researchhub.com]
Application Note: Absolute Quantification of Thiocolchicoside in Human Plasma using Thiocolchicine-d3 by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive UPLC-MS/MS method for the absolute quantification of thiocolchicoside in human plasma. The method utilizes a stable isotope-labeled internal standard, thiocolchicine-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Introduction
Thiocolchicoside is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties.[1] It is widely prescribed for the treatment of painful muscle spasms and rheumatologic disorders. Accurate determination of thiocolchicoside concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[2]
This application note provides a detailed protocol for the absolute quantification of thiocolchicoside in human plasma using this compound as an internal standard. The method is validated for linearity, accuracy, and precision.
Experimental
Materials and Reagents
-
Thiocolchicoside reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with appropriate anticoagulant)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Data acquisition and processing software
Preparation of Stock and Working Solutions
-
Thiocolchicoside Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of thiocolchicoside in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the thiocolchicoside stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at the desired concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Method
UPLC Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient optimized for separation |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
MRM Transitions (Predicted)
Note: The following MRM transitions are predicted based on the molecular weights and known fragmentation patterns of similar compounds. It is highly recommended to optimize these parameters experimentally on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Thiocolchicoside | 564.2 | 402.1 | 200 |
| This compound (IS) | 405.1 | 373.1 | 200 |
Quantitative Data
The following tables summarize the performance characteristics of a representative UPLC-MS/MS method for the quantification of thiocolchicoside.[2]
Table 1: Calibration Curve for Thiocolchicoside
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 6 - 120 | y = 0.003x + 0.001 | 0.998 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (%RSD) |
| LQC | 6 | 5.85 ± 0.15 | 97.5 | 2.56 |
| MQC | 36 | 35.28 ± 0.88 | 98.0 | 2.49 |
| HQC | 120 | 117.6 ± 2.94 | 98.0 | 2.50 |
Experimental Workflow
Caption: UPLC-MS/MS workflow for thiocolchicoside quantification.
Signaling Pathway
Thiocolchicoside exerts its muscle relaxant effects primarily by acting as a competitive antagonist at GABA-A receptors.[3] It also demonstrates an interaction with glycine receptors. By blocking the inhibitory action of GABA, it modulates neuronal excitability in the central nervous system.
Caption: Mechanism of action of thiocolchicoside.
Conclusion
The UPLC-MS/MS method described provides a reliable and sensitive approach for the absolute quantification of thiocolchicoside in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for demanding bioanalytical applications in drug development and clinical research. The provided protocol and performance data serve as a valuable resource for researchers and scientists in the field.
References
- 1. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiocolchicine-d3 in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine-d3, a deuterated analog of the potent tubulin polymerization inhibitor thiocolchicine, serves as a valuable tool in the study of microtubule dynamics and the discovery of novel anticancer agents. Its structural similarity to colchicine allows it to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule formation and arresting cell cycle progression. The incorporation of deuterium provides a stable isotopic label, making it particularly useful as an internal standard in mass spectrometry-based assays. This document provides detailed application notes and protocols for the use of this compound in competitive binding assays to characterize and screen other potential colchicine-site inhibitors.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.[1] The colchicine-binding site, located at the interface between α- and β-tubulin, is a key target for the development of antimitotic drugs.[2][3] Compounds that bind to this site prevent the polymerization of tubulin into microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4][5]
Competitive binding assays are a fundamental technique used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known labeled ligand. In the context of the colchicine-binding site, this compound can be utilized in various assay formats to screen and rank the potency of new chemical entities.
Signaling Pathway of Tubulin Inhibition by Colchicine-Site Ligands
The binding of a ligand, such as this compound, to the colchicine site on β-tubulin induces a conformational change in the tubulin dimer. This altered conformation prevents the proper longitudinal association of tubulin heterodimers, thereby inhibiting the formation and elongation of microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and ultimately triggering apoptosis.
Caption: Signaling pathway of tubulin polymerization inhibition.
Quantitative Data: Binding Affinities of Colchicine-Site Inhibitors
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of several known colchicine-site inhibitors. This data is provided for comparative purposes when evaluating new compounds against this compound.
| Compound | Assay Type | Target | Ki (µM) | IC50 (µM) | Reference(s) |
| Thiocolchicine | Competitive Binding | Tubulin | 0.7 | - | [6] |
| Thiocolchicine | Tubulin Polymerization | Tubulin | - | 2.5 | [6] |
| Colchicine | Competitive Binding | Tubulin | 1.4 | - | |
| Colchicine | Tubulin Polymerization | Tubulin | - | 8.1 | [7] |
| Podophyllotoxin | Competitive Binding | Tubulin | ~0.56 | - | [8] |
| Nocodazole | Fluorescence Quenching | Tubulin Isotypes | 0.29 - 1.54 | - | [9] |
| Combretastatin A-4 | Tubulin Polymerization | Tubulin | - | 2.1 | [4] |
Note: The deuteration in this compound is not expected to significantly alter its binding affinity compared to Thiocolchicine.
Experimental Protocols
Two common methods for competitive binding assays involving the colchicine site are detailed below: a Fluorescence Polarization (FP) assay and a Mass Spectrometry (MS)-based assay.
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is adapted from established methods for assessing binding to the colchicine site and is suitable for high-throughput screening.[10][11]
Principle: A fluorescently labeled colchicine-site ligand (tracer) will have a low fluorescence polarization value when free in solution due to its rapid tumbling. Upon binding to the much larger tubulin protein, its tumbling is slowed, resulting in a high polarization value. In a competitive assay, an unlabeled competitor (e.g., a test compound or this compound) will displace the fluorescent tracer from tubulin, causing a decrease in the polarization signal.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization competitive binding assay.
Materials:
-
Purified tubulin (>99%)
-
Fluorescently labeled colchicine-site tracer (e.g., a fluorescent derivative of colchicine or a similar ligand)
-
This compound and/or other test compounds
-
Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold Assay Buffer to a stock concentration of 10 mg/mL. Aliquot and store at -80°C.
-
Prepare a stock solution of the fluorescent tracer in DMSO. The final concentration in the assay should be at or below its Kd for tubulin.
-
Prepare serial dilutions of this compound and test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
-
Assay Setup:
-
Add 10 µL of Assay Buffer to all wells.
-
Add 5 µL of the test compound dilutions (or this compound as a positive control) to the appropriate wells. For total binding, add 5 µL of Assay Buffer with DMSO. For background (no tubulin), add 5 µL of test compound.
-
Add 5 µL of purified tubulin (final concentration typically 1-5 µM) to all wells except the background wells. Add 5 µL of Assay Buffer to the background wells.
-
Mix gently and incubate for 30 minutes at 37°C to allow the unlabeled compound to bind to tubulin.
-
-
Tracer Addition and Incubation:
-
Add 5 µL of the fluorescent tracer to all wells.
-
Mix gently and incubate for 60-120 minutes at 37°C to reach binding equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence polarization values.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
-
Protocol 2: Mass Spectrometry (MS)-Based Competitive Binding Assay
This protocol utilizes ultrafiltration to separate protein-bound from unbound ligand, followed by LC-MS/MS to quantify the unbound ligand. This method is non-radioactive and highly sensitive.[6]
Principle: Tubulin is incubated with this compound (as the known ligand) and a test compound. After reaching equilibrium, the mixture is subjected to ultrafiltration to separate the small, unbound ligands from the large tubulin-ligand complex. The concentration of unbound this compound in the filtrate is then quantified by LC-MS/MS. A higher concentration of unbound this compound indicates that the test compound has displaced it from the tubulin binding site.
Experimental Workflow:
Caption: Workflow for a Mass Spectrometry-based competitive binding assay.
Materials:
-
Purified tubulin (>99%)
-
This compound
-
Test compounds
-
Binding Buffer: 80 mM PIPES (pH 6.9), 1 mM MgCl2, 1 mM EGTA, 1 mM GTP
-
Ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine purified tubulin (final concentration ~2 µM), this compound (at a concentration close to its Kd, e.g., 1 µM), and varying concentrations of the test compound in the Binding Buffer.
-
The final reaction volume is typically 100-200 µL.
-
Include control reactions:
-
Total binding: Tubulin + this compound (no test compound)
-
Nonspecific binding: Tubulin + this compound + a high concentration of a known colchicine-site binder (e.g., unlabeled colchicine)
-
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 60 minutes to allow binding to reach equilibrium.
-
-
Ultrafiltration:
-
Transfer the reaction mixtures to the ultrafiltration devices.
-
Centrifuge according to the manufacturer's instructions to separate the filtrate (containing unbound ligands) from the retentate (containing tubulin and bound ligands).
-
-
Sample Preparation for LC-MS/MS:
-
Collect the filtrate.
-
Prepare samples for LC-MS/MS analysis, which may involve dilution and the addition of an internal standard (if this compound is not being used as the standard itself).
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the accurate quantification of this compound.
-
Analyze the prepared samples to determine the concentration of unbound this compound in each filtrate.
-
-
Data Analysis:
-
Calculate the percentage of specific binding of this compound that is inhibited by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a suitable model to determine the IC50 value.
-
Conclusion
This compound is a versatile tool for studying the colchicine-binding site of tubulin. The detailed protocols for fluorescence polarization and mass spectrometry-based competitive binding assays provided herein offer robust methods for the screening and characterization of novel tubulin inhibitors. These assays are crucial for the early-stage discovery and development of new anticancer therapeutics targeting microtubule dynamics. Careful optimization of assay conditions is recommended to ensure high-quality, reproducible data.
References
- 1. Correlation of tubulin-binding and antitumor activities of podophyllotoxin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 10. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Thiocolchicine-d3
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thiocolchicine-d3 is the deuterated analog of thiocolchicine, a toxic alkaloid and a key intermediate in the semi-synthesis of the muscle relaxant Thiocolchicoside. Due to its structural similarity and mass difference, this compound serves as an ideal internal standard (IS) in pharmacokinetic and bioanalytical studies involving Thiocolchicoside and its metabolites. Accurate and precise quantification of this compound is crucial for the reliability of these studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of this compound in various matrices. The method is adapted from established protocols for Thiocolchicoside, leveraging the similar chromatographic behavior of the deuterated and non-deuterated compounds.[1][2][3][4]
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound using HPLC with UV detection.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ammonium Acetate (analytical grade)
-
0.45 µm membrane filters
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1 M Ammonium Acetate BufferB: Methanol |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 257 nm |
| Run Time | 15 minutes |
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 10 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., plasma, tissue homogenate, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended for biological samples to remove interfering substances. For in-vitro samples or formulations, a simple dilution with the mobile phase may be sufficient. All samples should be filtered through a 0.45 µm membrane filter before injection.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method, based on validation data for the structurally similar compound, Thiocolchicoside.[1][3][4] These values should be verified through a full method validation for this compound in the user's laboratory.
| Parameter | Expected Value |
| Retention Time (approx.) | 4 - 6 minutes |
| Linearity Range | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.4 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram
While a signaling pathway is not directly applicable to an analytical method, the logical relationship in the method validation process can be visualized. The following diagram illustrates the key parameters assessed during method validation to ensure the reliability of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low signal intensity of Thiocolchicine-d3 in LC-MS
Welcome to the technical support center for Thiocolchicine-d3 analysis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a consistently low signal for our this compound internal standard. What are the potential causes?
A1: Low signal intensity for a deuterated internal standard like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with the standard itself, sample preparation, chromatographic conditions, or mass spectrometer settings. It is crucial to investigate each of these potential sources systematically. Common causes include degradation of the standard, inefficient extraction, suboptimal chromatographic peak shape, ion suppression from matrix components, or incorrect mass spectrometer parameters.[1][2]
Q2: How can we confirm the integrity and concentration of our this compound standard?
A2: Before troubleshooting your LC-MS method, it is essential to verify the quality of your this compound standard. Prepare a fresh stock solution from the neat material and dilute it to a known concentration. Analyze this solution via direct infusion into the mass spectrometer to confirm the presence of the correct precursor ion and to assess its response. If the signal is still low, consider obtaining a new vial of the standard or using an alternative analytical technique like UV spectrophotometry, if a reference standard is available, to confirm the concentration of your stock solution.
Q3: What are the key parameters to optimize in our LC method to improve the signal of this compound?
A3: Optimizing the liquid chromatography method is critical for achieving a strong and reproducible signal. Key areas to focus on include:
-
Column Choice: A C18 column is commonly used for non-polar compounds like Thiocolchicine.[3]
-
Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile or methanol) and the pH of the aqueous phase can significantly impact peak shape and retention. For amine-containing compounds, adding a small amount of formic acid or ammonium formate to the mobile phase can improve peak symmetry and ionization efficiency.[4]
-
Gradient Elution: A well-optimized gradient can ensure that this compound elutes as a sharp peak, which improves the signal-to-noise ratio.
-
Flow Rate: Ensure the flow rate is optimal for your column dimensions to maintain good chromatographic efficiency.
Q4: How does ion suppression affect the signal of this compound and how can we mitigate it?
A4: Ion suppression is a common phenomenon in LC-MS where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal.[1][5] Since this compound is a stable isotope-labeled internal standard, it should co-elute with the unlabeled Thiocolchicine and experience similar matrix effects.[6] However, significant differences in the degree of ion suppression can occur due to slight retention time shifts between the analyte and the internal standard.[7] To mitigate ion suppression:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the majority of matrix components.
-
Dilute the Sample: If the concentration of the analyte is sufficient, diluting the sample can reduce the concentration of interfering species.
Q5: What are the critical mass spectrometer settings to check for low this compound signal?
A5: The mass spectrometer settings play a direct role in the observed signal intensity.[8] Key parameters to optimize include:
-
Ionization Source: Electrospray ionization (ESI) is typically used for polar and ionizable compounds.[4] Ensure the ESI source is clean and that parameters like capillary voltage, gas flow, and temperature are optimized for this compound.[1]
-
Precursor and Product Ions: Confirm that you are monitoring the correct precursor ion for this compound and that the collision energy is optimized to produce the most abundant and stable product ions for multiple reaction monitoring (MRM).[3]
-
Detector Voltage: Ensure the detector voltage is set appropriately to amplify the signal without introducing excessive noise.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a step-by-step workflow for identifying the root cause of low this compound signal.
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low this compound signal.
Guide 2: Optimizing Mass Spectrometer Parameters
This guide details the experimental protocol for optimizing key MS parameters for this compound.
Experimental Protocol: MS Parameter Optimization
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Tune Ion Source Parameters: While monitoring the precursor ion of this compound, adjust the following parameters to maximize the signal intensity:
-
Capillary Voltage
-
Nebulizer Gas Flow
-
Drying Gas Flow
-
Gas Temperature
-
-
Optimize Collision Energy:
-
Select the precursor ion of this compound.
-
Perform a product ion scan to identify the major fragment ions.
-
For each major fragment, perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the product ion.
-
Select the collision energy that provides the highest and most stable signal for your chosen product ions for MRM analysis.[3]
-
Data Presentation
Table 1: Example LC-MS Parameters for Thiocolchicine Analysis
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Drying Gas Temp | 350 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transition | To be determined empirically |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Signaling Pathways and Logical Relationships
Diagram: Factors Affecting this compound Signal Intensity
Caption: Key factors influencing the signal intensity of this compound.
References
- 1. zefsci.com [zefsci.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. waters.com [waters.com]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
Thiocolchicine-d3 Degradation Product Identification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiocolchicine-d3. It focuses on the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: Forced degradation studies of the closely related compound thiocolchicoside reveal that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under photolytic and thermal stress.[1][2] The primary degradation pathways involve hydrolysis and oxidation.
Based on studies of thiocolchicoside, the following are the likely degradation products for this compound. The deuterium label is not expected to alter the primary degradation pathways but will result in a corresponding mass shift in the degradation products.
Table 1: Potential Degradation Products of this compound
| Degradation Product (DP) Name | Common Name | Formation Condition | Notes |
| D1SO | N-[1,2-dimethoxy-10-methylsulphoxide-9-oxo-3-(...)-7-yl]-acetamide-d3 | Oxidative | Oxidation of the methylsulfanyl group. |
| D1SO₂ | N-[1,2-dimethoxy-10-methylsulphone-9-oxo-3-(...)-7-yl]-acetamide-d3 | Oxidative | Further oxidation of the methylsulfanyl group. |
| D2 | [1,2-dimethoxy-10-methylsulphanyl-9-oxo-3-(...)-7-yl]-amine-d3 | Acidic/Basic Hydrolysis | Cleavage of the acetyl group. |
| D3 | N-[1,2-dimethoxy-3-hydroxy-10-methylsulphanyl-9-oxo-(...)-7-yl]-acetamide-d3 | Acidic/Basic Hydrolysis | Cleavage of the glucose moiety. Also known as 3-O-demethylthiocolchicine. |
| D4 | [1,2-dimethoxy-3-hydroxy-10-methylsulphanyl-9-oxo-(...)-7-yl]-amine-d3 | Acidic/Basic Hydrolysis | Cleavage of both the acetyl group and the glucose moiety. Also known as N-deacetyl-3-O-demethylthiocolchicine. |
Note: The full chemical names are abbreviated for clarity. The deuterium label is on the acetyl group.
Q2: How does the deuterium (d3) label in this compound affect the identification of its degradation products?
A2: The three deuterium atoms on the acetyl group of this compound will result in a mass increase of 3 Da (Daltons) for the parent molecule and any degradation products that retain this acetyl group (e.g., D1SO, D1SO₂, D3) compared to their non-deuterated analogs. Degradation products formed by the cleavage of the acetyl group (e.g., D2, D4) will not retain the deuterium label and will have the same mass as the corresponding thiocolchicoside degradation products. This mass shift is a key diagnostic feature in mass spectrometry for identifying deuterated degradants.
Q3: What are the recommended analytical techniques for identifying this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the effective separation and identification of this compound degradation products.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): These are essential for separating the parent drug from its degradation products in a mixture.[1][2] Reversed-phase columns, such as C18, are commonly used.[1][2]
-
Mass Spectrometry (MS): When coupled with HPLC/UHPLC (LC-MS), it is a powerful tool for determining the molecular weights of the degradation products and for structural elucidation through fragmentation analysis.[1][2][3] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, further aiding in the identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are invaluable for the definitive structural elucidation of isolated degradation products.[2][3]
-
High-Performance Thin-Layer Chromatography (HPTLC): This technique can be used as a stability-indicating method for the separation of degradation products.[4][5]
Troubleshooting Guides
Issue 1: Poor separation of degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase gradient, pH, and organic modifier (e.g., methanol, acetonitrile). A gradient elution is often necessary for complex mixtures.[1][2] |
| Incorrect column selection. | Ensure the column chemistry (e.g., C18) and dimensions are suitable for the separation.[1][2] |
| Suboptimal flow rate or temperature. | Adjust the flow rate and column temperature to improve resolution. |
Issue 2: Difficulty in interpreting mass spectrometry (MS) data.
| Possible Cause | Troubleshooting Step |
| Co-elution of multiple components. | Improve the chromatographic separation (see Issue 1). |
| Complex fragmentation patterns. | Compare the fragmentation patterns of the parent drug (this compound) and the suspected degradation products. The loss of the deuterated acetyl group (mass shift of 45 Da for COCH₃-d3) can be a diagnostic fragment. |
| Low abundance of degradation products. | Increase the concentration of the sample injected or use a more sensitive MS detector. |
Issue 3: Inconsistent degradation profiles between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in stress conditions. | Ensure precise control over temperature, pH, and reagent concentrations during forced degradation studies.[6] |
| Instability of degradation products. | Analyze the samples immediately after the stress test or store them under appropriate conditions (e.g., low temperature, protected from light) to prevent further degradation. |
| Matrix effects from the sample preparation. | Use appropriate sample clean-up procedures to remove interfering substances. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.[6]
-
Acidic Hydrolysis: Mix the stock solution with 1 N HCl and reflux at 60-80°C for a specified period (e.g., 1 hour).[4][6]
-
Basic Hydrolysis: Mix the stock solution with 0.5 M NaOH and reflux at 60-80°C for a specified period (e.g., 30 minutes).[5]
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[4]
-
Sample Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration for analysis.
Protocol 2: HPLC-MS Method for the Analysis of Degradation Products
This is a general method that should be optimized for your specific instrumentation.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at an appropriate wavelength (e.g., 258 nm) and a mass spectrometer.[7]
-
MS Detector: An electrospray ionization (ESI) source in positive ion mode is often suitable.
Table 2: Example HPLC Gradient Program
| Time (min) | % Water (0.1% Formic Acid) | % Methanol |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 90 | 10 |
| 25 | 90 | 10 |
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for degradation product identification.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phmethods.net [phmethods.net]
- 5. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
Technical Support Center: Optimizing Thiocolchicine-d3 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thiocolchicine-d3 in in vitro assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
A Note on this compound: this compound is the deuterated form of Thiocolchicine. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can sometimes alter a drug's metabolic profile, potentially leading to a longer half-life or reduced toxicity.[1][2] However, the fundamental mechanism of action is generally expected to remain the same. Currently, there is limited direct comparative data on the in vitro biological activity of Thiocolchicine versus this compound. One study on deuterated colchicine suggested that deuteration can reduce toxicity and improve anti-tumor response.[3] The information provided here is based on the well-characterized non-deuterated form, Thiocolchicine, and serves as a strong starting point for your experiments with this compound. It is recommended to perform initial dose-response experiments to confirm the optimal concentration range for your specific cell line and assay.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro assays with this compound, presented in a question-and-answer format.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility / Precipitation in Media | Thiocolchicine has limited aqueous solubility. The stock solution in DMSO may be too concentrated, or the final concentration in the media may exceed its solubility limit. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting into your final culture medium, ensure the final DMSO concentration is low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[4][5] - Warm the culture medium to 37°C before adding the this compound stock solution. - Vortex the diluted solution gently before adding it to the cells. |
| High Variability Between Replicates in Cytotoxicity Assays (e.g., MTT, XTT) | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Use a multichannel pipette for adding reagents and pay close attention to consistent pipetting technique.[6] - To avoid edge effects, do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media.[6] |
| No Dose-Dependent Effect Observed | The concentration range tested is too high or too low. The incubation time may be too short. The cells may be resistant to the compound. | - Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration range. - Increase the incubation time (e.g., 48 or 72 hours), as the cytotoxic effects of microtubule inhibitors are often cell cycle-dependent.[7] - Verify the activity of your this compound stock on a sensitive control cell line. |
| High Background in Apoptosis Assays (Annexin V/PI) | Harsh cell handling during harvesting (for adherent cells), or spontaneous apoptosis in control cells. | - For adherent cells, use a gentle detachment method like Accutase or brief trypsinization, followed by a recovery period of 30-45 minutes in suspension before staining.[8] - Ensure control cells are healthy and in the exponential growth phase. Over-confluent or starved cells can undergo spontaneous apoptosis.[9] |
| Weak Signal in Cell Cycle Analysis | Insufficient staining with propidium iodide (PI), or running the flow cytometer at a high flow rate. | - Ensure cells are adequately permeabilized (e.g., with cold 70% ethanol) and incubated with a sufficient concentration of PI containing RNase A.[10] - Run samples at a low flow rate on the cytometer to improve resolution between cell cycle phases.[10] |
Frequently Asked Questions (FAQs)
1. How should I prepare and store a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in a high-purity solvent like DMSO at a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. When stored properly, DMSO stock solutions are generally stable for several months.
2. What is the optimal concentration of this compound to use in my experiments?
The optimal concentration will vary depending on the cell line, assay type, and incubation time. Based on data for the non-deuterated form, the IC50 values (the concentration that inhibits 50% of cell growth) can range from nanomolar to micromolar concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
3. What is the mechanism of action of this compound?
This compound, like its non-deuterated counterpart, is a microtubule inhibitor. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
4. How long should I incubate my cells with this compound?
The incubation time will depend on the specific assay and the cell line's doubling time. For cytotoxicity assays, typical incubation times range from 24 to 72 hours. For cell cycle analysis, a shorter incubation time (e.g., 12-24 hours) may be sufficient to observe G2/M arrest. For apoptosis assays, a time course experiment is recommended to identify the optimal time point for detecting early and late apoptotic events.
5. What controls should I include in my experiments?
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the solvent itself. The final DMSO concentration should typically be kept below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).[11][12]
-
Untreated Control: Cells cultured in media alone.
-
Positive Control (for apoptosis/cytotoxicity assays): A known inducer of apoptosis or cell death in your cell line (e.g., staurosporine, doxorubicin).
Data Presentation
The following table summarizes the reported 50% growth inhibitory concentrations (IC50) of non-deuterated Thiocolchicine in various human cancer cell lines. This data can serve as a starting point for determining the concentration range for your experiments with this compound.
| Cell Line | Cancer Type | Incubation Time | IC50 |
| MCF-7 | Breast Cancer | 72 hours | 0.01 µM |
| LoVo | Colon Cancer | 72 hours | 0.021 µM |
| LoVo/DX | Doxorubicin-resistant Colon Cancer | 72 hours | 0.398 µM |
| A-549 | Lung Cancer | 72 hours | 0.011 µM |
| MDA-MB-231 | Breast Cancer | Not specified | 0.6 nM |
| MCF-7 ADRr | Multidrug-resistant Breast Cancer | Not specified | 400 nM |
| CEM-VBL | Multidrug-resistant Leukemia | Not specified | 50 nM |
| SKOV-3 | Ovarian Cancer | 72 hours | 8 nM |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on adherent cells in a 96-well plate format.
Materials:
-
Adherent cells in culture
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection using Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in suspension (from culture or harvested adherent cells)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for a predetermined time. Include untreated and vehicle controls.
-
Harvest the cells (including any floating cells from adherent cultures) and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use single-stained controls (Annexin V only and PI only) to set up compensation and quadrants correctly.
-
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells in suspension
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol by adding it dropwise while gently vortexing to prevent clumping.[15]
-
Fix the cells for at least 30 minutes on ice. (Cells can be stored in ethanol at -20°C for several weeks).
-
-
Staining:
-
Pellet the fixed cells by centrifugation (a higher speed may be required than for live cells).
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry using a linear scale for the PI signal.
-
Use a low flow rate to obtain better resolution of the G1, S, and G2/M peaks.[10]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro assays with this compound.
Caption: Apoptosis signaling pathway induced by this compound.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated colchicine liposomes based on oligomeric hyaluronic acid modification enhance anti-tumor effect and reduce systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting poor recovery of Thiocolchicine-d3 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of Thiocolchicine-d3 during sample preparation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Thiocolchicine, a sulfur-containing analog of colchicine. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). As a stable isotope-labeled internal standard (SIL-IS), it is chemically almost identical to the analyte of interest (Thiocolchicine) and is expected to behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior help to correct for variations in sample processing and matrix effects, leading to more accurate and precise quantification of the analyte.[1][2]
Q2: What are the key chemical properties of Thiocolchicine that influence its extraction?
| Property | Value (for Thiocolchicine/Thiocolchicoside) | Implication for Extraction |
| LogP (XLogP3) | 1.8 (Thiocolchicine) | Indicates moderate lipophilicity, suggesting it can be extracted with a range of organic solvents. |
| pKa | 12.74 (Thiocolchicoside) | The molecule is weakly basic. pH adjustment of the sample can significantly impact its ionization state and, therefore, its extractability into organic solvents. |
| Solubility | Soluble in water, methanol, and 0.1N HCl/NaOH. | Provides flexibility in the choice of solvents for sample reconstitution and extraction. |
| Protein Binding | Thiocolchicoside binding to human serum proteins is relatively low (12.8% +/- 5.3%), primarily to albumin. | Low protein binding suggests that protein precipitation can be an effective sample preparation technique with good recovery expected. |
Q3: What are the common causes of low recovery for deuterated internal standards like this compound?
Deuterated internal standards are considered the gold standard, but issues can still arise:
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time on a chromatographic column compared to the non-labeled analyte. This can expose the internal standard to different matrix effects (ion suppression or enhancement) than the analyte, affecting its signal.[1]
-
Differential Extraction Recovery: Although chemically similar, the subtle change in lipophilicity due to deuteration can occasionally result in different extraction efficiencies between the analyte and the internal standard.
-
Instability: Thiocolchicoside, the parent glycoside of thiocolchicine, is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[3][4] If the deuterated internal standard is exposed to harsh conditions during sample preparation, it may degrade, leading to low recovery.
-
Adsorption: Analytes can be lost due to non-specific binding to plasticware (e.g., pipette tips, collection tubes) during the extraction process.
Troubleshooting Guides
Poor recovery of this compound can often be traced back to the sample preparation method. Below are troubleshooting guides for three common techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Guide 1: Troubleshooting Solid-Phase Extraction (SPE)
Detailed SPE Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect Sorbent Choice: The sorbent may not be retaining this compound effectively. | Based on its moderate lipophilicity (LogP ~1.8), a reversed-phase sorbent like C18 is a suitable starting point.[5] |
| Improper Conditioning/Equilibration: The sorbent is not activated, leading to poor retention. The sorbent bed dried out before sample loading.[5][6][7] | Condition the C18 cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer at a similar pH to the sample). Ensure the sorbent bed does not dry out before loading the sample.[8] | |
| Sample Loading Issues: The flow rate is too fast, preventing efficient binding. The sample pH is not optimal for retention. | Decrease the sample loading flow rate to allow for adequate interaction time.[6][7] Given the high pKa, Thiocolchicine will be neutral over a wide pH range, so pH adjustment is likely not critical for retention on a reversed-phase sorbent. | |
| Inappropriate Wash Solvent: The wash solvent is too strong and is eluting this compound along with interferences.[5][6][7] | Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water). It's advisable to collect and analyze the wash eluate to see if the analyte of interest is being lost at this stage.[9] | |
| Inefficient Elution: The elution solvent is not strong enough to desorb this compound from the sorbent. The elution volume is insufficient.[5][6][7] | Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). Ensure the elution volume is sufficient to completely pass through the sorbent bed. Multiple smaller elutions can be more effective than one large one. |
Experimental Protocol: Generic Reversed-Phase SPE for this compound in Plasma
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load 0.5 mL of the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile. Collect the eluate for analysis.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Guide 2: Troubleshooting Liquid-Liquid Extraction (LLE)
Detailed LLE Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate Extraction Solvent: The solvent is too polar or too non-polar to efficiently extract this compound. | Given its LogP of ~1.8, a moderately polar solvent like ethyl acetate is a good choice.[10] A mixture of a non-polar solvent (e.g., hexane) and a more polar modifier (e.g., isopropanol) can also be optimized. |
| Suboptimal pH: The pH of the aqueous sample may be suppressing the partitioning of this compound into the organic phase. | Since Thiocolchicine is a weak base, ensure the pH of the aqueous sample is neutral or slightly basic to maintain it in its non-ionized, more organic-soluble form.[11] | |
| Insufficient Mixing: Inadequate vortexing or shaking leads to incomplete partitioning between the two phases. | Ensure vigorous mixing for a sufficient amount of time (e.g., 1-2 minutes) to maximize the surface area between the two phases and allow for equilibrium to be reached. | |
| Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to poor recovery.[11][12] | Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. Adding salt to the aqueous phase ("salting out") can also help improve phase separation.[12] | |
| Incomplete Phase Separation: Poor separation of the layers can lead to the aspiration of some of the aqueous phase along with the organic phase, or incomplete collection of the organic phase. | Ensure complete separation of the two layers after centrifugation. Carefully aspirate the desired layer, avoiding the interface. |
Experimental Protocol: Liquid-Liquid Extraction of this compound from Urine
-
Sample Preparation: To 1 mL of urine in a centrifuge tube, add a known amount of this compound internal standard.
-
pH Adjustment (Optional but recommended): Adjust the sample pH to ~8-9 with a suitable buffer or a dilute base (e.g., ammonium hydroxide).
-
Extraction: Add 3 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Guide 3: Troubleshooting Protein Precipitation (PPT)
Detailed PPT Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete Protein Precipitation: Insufficient solvent or inadequate mixing can lead to incomplete precipitation, potentially trapping the analyte. | Use a sufficient volume of cold precipitating solvent (e.g., acetonitrile or methanol), typically in a 3:1 or 4:1 ratio to the sample volume.[13] Ensure thorough vortexing to fully denature and precipitate the proteins. |
| Co-precipitation of Analyte: this compound may be physically entrapped within the precipitated protein pellet. | Given the low protein binding of thiocolchicoside, this is less likely. However, adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can help disrupt protein-analyte interactions and improve recovery.[14] | |
| Analyte Instability: The choice of precipitation solvent or additives could be causing degradation of this compound. | Thiocolchicoside is susceptible to degradation in strong acidic or basic conditions.[3][4] Ensure any additives to the precipitation solvent do not create harsh pH conditions. | |
| Poor Pellet Formation: Insufficient centrifugation speed or time can result in a loose pellet, making it difficult to collect the supernatant without disturbing the precipitated proteins. | Centrifuge at a high speed (e.g., >10,000 x g) for an adequate amount of time (10-15 minutes) to form a compact pellet.[14][15] |
Experimental Protocol: Protein Precipitation of this compound from Plasma
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add the required amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid, optional) to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).
By systematically working through these troubleshooting guides and understanding the chemical properties of this compound, researchers can optimize their sample preparation methods to achieve consistent and high recovery, leading to more reliable and accurate bioanalytical results.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phmethods.net [phmethods.net]
- 5. welch-us.com [welch-us.com]
- 6. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. specartridge.com [specartridge.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
Minimizing isotopic exchange of deuterium in Thiocolchicine-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isotopic exchange of deuterium in Thiocolchicine-d3. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your deuterated compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the stability of the deuterium label important?
This compound is a deuterated analog of Thiocolchicine, a semi-synthetic derivative of the natural product colchicine. The "-d3" designation indicates that three hydrogen atoms on the methoxy group have been replaced with deuterium. The stability of this deuterium label is critical for studies where this compound is used as an internal standard for quantitative analysis by mass spectrometry or as a tracer to investigate metabolic pathways.[1] Loss of the deuterium label through isotopic exchange can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that can cause the deuterium on the methoxy group of this compound to exchange with hydrogen?
The carbon-deuterium (C-D) bonds in the methoxy group of this compound are generally stable. However, isotopic exchange can be induced under certain conditions. The primary factors that can promote the exchange of deuterium for hydrogen are:
-
pH: Strongly acidic or basic conditions can catalyze the exchange. While C-D bonds on a methoxy group are more resistant to exchange than labile protons (e.g., on -OH or -NH groups), prolonged exposure to harsh pH can facilitate this process.
-
Temperature: Elevated temperatures can provide the necessary activation energy for the exchange reaction to occur.[2]
-
Catalysts: The presence of certain metal catalysts can facilitate hydrogen-deuterium exchange.
-
Solvent: Protic solvents (e.g., water, methanol) are a source of protons and can participate in the exchange reaction, especially under catalytic conditions.
Q3: What are the recommended storage conditions for this compound to maintain its isotopic purity?
To ensure the long-term stability of the deuterium label, this compound should be stored under the following conditions:
| Storage Condition | Recommendation |
| Temperature | Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3] |
| Light | Protect from light to prevent photodegradation.[3] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture. |
Once a solution is prepared, it is recommended to use it as soon as possible or store it at low temperatures for a limited time.
Q4: How can I assess the isotopic stability of this compound in my specific experimental conditions?
It is advisable to perform a stability study under your specific experimental conditions (e.g., solvent system, pH, temperature, and duration of the experiment) before conducting the main experiments. The isotopic purity of this compound can be monitored using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The disappearance or reduction of the proton signal corresponding to the methoxy group can indicate deuterium loss.
-
²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a quantitative measure of the deuterium content at the labeled position.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to monitor the molecular weight of this compound. A decrease in the molecular weight by one or more mass units would indicate the loss of deuterium and its replacement with hydrogen.
Troubleshooting Guide
Issue: I am observing a loss of the deuterium label in my this compound sample during my experiments.
This troubleshooting guide will help you identify the potential causes and provide solutions to minimize isotopic exchange.
Troubleshooting Isotopic Exchange of this compound
Q: My experimental conditions require a low pH. How can I minimize deuterium exchange?
A: If acidic conditions are unavoidable, consider the following strategies:
-
Use the mildest possible acidic conditions: Opt for weaker acids if your protocol allows.
-
Minimize exposure time: Keep the duration of the experiment under acidic conditions as short as possible.
-
Reduce the temperature: Running the experiment at a lower temperature can significantly decrease the rate of acid-catalyzed exchange.
Q: I am using a protic solvent like methanol or water. Is this a problem?
A: Protic solvents are a source of protons and can facilitate exchange, especially in the presence of catalysts or at non-neutral pH.
-
Consider aprotic solvents: If your experimental design permits, switch to aprotic solvents (e.g., acetonitrile, THF, dichloromethane).
-
Ensure dry conditions: If a protic solvent must be used, ensure it is anhydrous. Use oven-dried glassware and handle the compound under an inert atmosphere to minimize moisture contamination.[4]
Q: Could impurities in my reagents be causing the isotopic exchange?
A: Yes, trace amounts of acidic or basic impurities, or metal contaminants in your reagents or solvents could potentially catalyze the exchange reaction.
-
Use high-purity reagents and solvents: Ensure that all chemicals used in your experiment are of high purity.
-
Pre-treat reagents: If you suspect impurities, consider purifying your solvents and reagents before use.
Experimental Protocol: Assessing Isotopic Stability of this compound
This protocol outlines a general method for evaluating the stability of the deuterium label on this compound under specific experimental conditions using NMR spectroscopy and/or LC-MS.
Workflow for Isotopic Stability Assessment
Methodology
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO, acetonitrile).
-
-
Incubation under Test Conditions:
-
Aliquot the stock solution into several vials.
-
Dilute the aliquots with the specific buffer, solvent system, and any other reagents that will be used in your actual experiment to achieve the final desired concentration.
-
Incubate the vials at the intended experimental temperature.
-
-
Time-Point Sampling:
-
At designated time points (e.g., t=0, 1, 4, 8, 24 hours), take a sample from one of the vials.
-
If the incubation conditions are harsh (e.g., high temperature or extreme pH), immediately quench the reaction by neutralizing the pH and/or rapidly cooling the sample on ice to prevent further exchange during sample preparation for analysis.
-
-
Sample Analysis:
-
For NMR Analysis:
-
Evaporate the solvent from the quenched sample under a stream of nitrogen or by lyophilization.
-
Reconstitute the residue in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H-NMR and/or ²H-NMR spectra. In the ¹H-NMR, integrate the signal for the methoxy group and compare it to a stable, non-exchangeable proton signal within the molecule to determine the extent of H/D exchange. In the ²H-NMR, the decrease in the integral of the deuterium signal will directly correspond to the loss of the label.
-
-
For LC-MS Analysis:
-
Dilute the quenched sample with a suitable solvent for LC-MS analysis.
-
Inject the sample into an LC-MS system.
-
Monitor the mass-to-charge ratio (m/z) of the parent ion of this compound. The appearance of ions with lower m/z values corresponding to the loss of one, two, or three deuterium atoms will indicate isotopic exchange. Quantify the relative peak areas of the deuterated and non-deuterated species.
-
-
-
Data Analysis and Interpretation:
-
Plot the percentage of deuterium retention versus time for each experimental condition.
-
Based on this data, determine if the isotopic stability of this compound is acceptable for the duration and conditions of your planned experiment. If significant exchange is observed, consider modifying the experimental protocol based on the recommendations in the troubleshooting guide.
-
By following these guidelines, researchers can minimize the risk of isotopic exchange and ensure the accuracy and reliability of their experimental data when using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Technical Support Center: Thiocolchicine-d3 Solubility for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing Thiocolchicine-d3 for cell-based assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure successful and reproducible experiments.
Troubleshooting Guide: Improving this compound Solubility
This guide addresses specific issues you might encounter with this compound solubility in a question-and-answer format.
Question 1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution like cell culture medium. Here are several strategies to mitigate precipitation:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% and not exceeding 1%, as higher concentrations can be toxic to cells and promote precipitation of the dissolved compound.[1][2]
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform serial dilutions. First, dilute the DMSO stock with a small volume of pre-warmed (37°C) culture medium. Vortex or gently mix this intermediate dilution before adding it to the final volume of media.[3]
-
Increase the Volume of the Final Solution: If you are observing precipitation, try preparing a larger volume of the final treatment solution with the same final concentration of this compound. This can sometimes help keep the compound in solution.
-
Pre-warm the Media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Adding a cold solution can decrease the solubility of the compound.[3]
-
Gentle Mixing: When adding the stock solution to the media, do so dropwise while gently swirling the media to ensure rapid and even distribution. Avoid vigorous shaking, which can sometimes promote aggregation.
Question 2: I'm still observing a precipitate even after optimizing the DMSO concentration. What other solvents can I try?
Answer: While DMSO is a common choice, other organic solvents can be used to prepare the initial stock solution. Based on data for the related compound Thiocolchicoside, consider the following:
-
Ethanol: Thiocolchicoside is soluble in ethanol.[4] A stock solution in absolute ethanol can be prepared and then diluted in culture medium. As with DMSO, ensure the final ethanol concentration is non-toxic to your specific cell line.
-
Dimethylformamide (DMF): Thiocolchicoside is also soluble in DMF.[4] Similar to DMSO and ethanol, it is crucial to keep the final concentration in the cell culture medium low.
It is recommended to test the solubility of a small amount of this compound in the alternative solvent before preparing a large stock solution. Always include a vehicle control in your experiments that contains the same final concentration of the solvent used to dissolve the this compound.
Question 3: Can I do anything to the this compound powder to improve its solubility?
Answer: Yes, certain physical treatments can aid in the dissolution of the powder into the initial organic solvent:
-
Sonication: After adding the solvent to the this compound powder, sonicating the vial in a water bath sonicator for a few minutes can help break up any clumps and increase the rate of dissolution.[3]
-
Gentle Warming: Gently warming the solution to 37°C can also help to dissolve the compound.[5] However, be cautious and ensure that the compound is not heat-sensitive.
Question 4: I've prepared my this compound solution, but I'm unsure about its stability. How should I store it?
Answer: Proper storage is critical to maintain the activity of your this compound solution.
-
Stock Solutions in Organic Solvents: Stock solutions of this compound in DMSO or other organic solvents should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.
-
Aqueous Solutions: It is generally not recommended to store this compound in aqueous solutions for extended periods. Prepare fresh dilutions in cell culture medium for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on available data for the closely related compound Thiocolchicoside and general practices for hydrophobic compounds, Dimethyl sulfoxide (DMSO) is a good initial choice for preparing a concentrated stock solution.[1][4]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[1] It is essential to include a vehicle control (media with the same percentage of DMSO) in your experiments.
Q3: Is this compound soluble in water or PBS?
A3: Thiocolchicoside has some solubility in water and PBS (approximately 5 mg/mL for Thiocolchicoside in PBS at pH 7.2).[4] However, for cell-based assays, it is more common to prepare a concentrated stock in an organic solvent to achieve the desired working concentrations in the culture medium. Direct dissolution in aqueous buffers may be challenging and is not the recommended primary method for achieving high concentrations.
Q4: How can I be sure that the observed cellular effects are due to this compound and not the solvent?
A4: Always include a vehicle control in your experimental design. This control should consist of cells treated with the same volume and concentration of the solvent (e.g., DMSO) used to prepare the this compound working solution. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.
Quantitative Solubility Data
The following table summarizes the solubility of Thiocolchicoside and Colchicine in various solvents. This data can be used as a reference for preparing this compound solutions. Note that the solubility of this compound may vary slightly.
| Compound | Solvent | Solubility | Reference |
| Thiocolchicoside | DMSO | ~5 mg/mL | [4] |
| Thiocolchicoside | Dimethyl Formamide | ~1 mg/mL | [4] |
| Thiocolchicoside | PBS (pH 7.2) | ~5 mg/mL | [4] |
| Colchicine | Ethanol | ~25 mg/mL | [6] |
| Colchicine | DMSO | ~25 mg/mL | [6] |
| Colchicine | Water | Soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Aseptically weigh out the desired amount of this compound powder into a sterile vial.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound is approximately 418.53 g/mol ).
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Gently mix the solution by inverting the tube several times. Do not vortex vigorously.
-
Use the freshly prepared working solution immediately for your cell-based assay.
-
Visualizations
References
Preventing non-specific binding of Thiocolchicine-d3 in experiments
Welcome to the technical support center for experiments involving Thiocolchicine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my experiments with this compound?
Non-specific binding (NSB) refers to the attachment of this compound to surfaces or molecules other than its intended target. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of specific binding, ultimately compromising the reliability of your experimental results.[1][2][3] Common surfaces prone to NSB include plasticware (e.g., microplates, pipette tips), membranes, and cellular components that are not the target of interest.[4][5]
Q2: I'm observing high background signal in my fluorescence-based assay with this compound. What are the likely causes and how can I reduce it?
High background fluorescence is a common indicator of non-specific binding.[6][7] Several factors could be contributing to this issue:
-
Suboptimal Blocking: Inadequate or inappropriate blocking of non-specific sites on your assay surface (e.g., microplate wells, tissue sections).
-
Excessive Concentration of this compound: Using a concentration that is too high can lead to binding at low-affinity, non-target sites.[8]
-
Inadequate Washing: Insufficient washing steps may not effectively remove unbound or weakly bound this compound.[3][9]
-
Hydrophobic Interactions: this compound, like many small molecules, may have hydrophobic properties that cause it to stick to plastic surfaces.[4]
To reduce high background, consider optimizing your blocking protocol, titrating the concentration of this compound, and increasing the number and stringency of your washing steps.[6][9]
Q3: What are the most effective blocking agents to prevent non-specific binding of a small molecule like this compound?
The choice of blocking agent is critical for minimizing NSB. For small molecules, a combination of a protein-based blocker and a non-ionic detergent is often effective.[10]
-
Bovine Serum Albumin (BSA): A commonly used protein blocker that can prevent non-specific protein-surface and protein-protein interactions.[4][9] A concentration of 1-5% is typically recommended.[9]
-
Non-fat Dry Milk: A cost-effective alternative to BSA, but be aware that it contains phosphoproteins which could interfere with certain assays.[3][9]
-
Normal Serum: Using serum from the same species as your secondary antibody (if applicable) can help block Fc receptors and other non-specific sites.[11][12]
-
Detergents (e.g., Tween-20): Non-ionic detergents are crucial for reducing hydrophobic interactions between this compound and plastic surfaces.[4][13] They are typically used at low concentrations (0.05-0.1%) in blocking and wash buffers.
It is essential to empirically determine the optimal blocking agent and concentration for your specific assay.[2]
Q4: Can the type of microplate I use affect the non-specific binding of this compound?
Yes, the type of polystyrene plate can significantly impact the level of non-specific binding.[14] High-binding plates are designed to facilitate the binding of molecules, which can increase NSB for small, hydrophobic compounds.[14] Consider using low-binding plates, which have a hydrophilic surface to reduce the adsorption of molecules. If you must use high-binding plates, thorough blocking is even more critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal across all wells/samples | Inadequate blocking | Optimize blocking buffer composition (e.g., try different blocking agents like BSA, non-fat milk, or a combination). Increase blocking incubation time and/or temperature.[2][15] |
| Insufficient washing | Increase the number of wash steps (3-5 times is common). Increase the volume of wash buffer and the duration of each wash with gentle agitation.[3][9] | |
| This compound concentration too high | Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.[8] | |
| Inconsistent results between replicate wells | Uneven coating of blocking agent or this compound | Ensure thorough mixing and even application of all solutions to the wells. |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. | |
| Low specific signal | Over-blocking | Excessive concentrations of blocking agents can sometimes mask the target site. Try reducing the concentration of your blocking agent.[2] |
| Harsh washing conditions | While washing is important, overly stringent conditions (e.g., high detergent concentration, prolonged washing) can dissociate specifically bound this compound. Optimize wash buffer composition and duration. |
Quantitative Data Summary
The following table summarizes the typical effectiveness of various blocking agents in reducing non-specific binding, based on general findings in the literature. The actual percentage reduction will vary depending on the specific assay conditions.
| Blocking Agent | Typical Concentration | Reported NSB Reduction Range (%) | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% | 50 - 80% | A widely used and effective general protein blocker.[4][9] |
| Non-fat Dry Milk | 1 - 5% | 60 - 85% | Cost-effective, but may interfere with certain antibody-based or biotin-avidin systems.[3][16] |
| Normal Serum | 5 - 10% | 70 - 90% | Particularly effective in blocking Fc receptor-mediated binding in immunoassays.[11][12] |
| Tween-20 | 0.05 - 0.1% | 40 - 70% | Reduces hydrophobic interactions; often used in combination with a protein blocker.[4][13] |
| BSA + Tween-20 | 1% BSA + 0.05% Tween-20 | 80 - 95% | A combination of protein and detergent is often the most effective strategy.[10] |
Experimental Protocols
Protocol 1: General Blocking Procedure for Cell-Based Assays in a 96-Well Plate
-
Preparation of Blocking Buffer: Prepare a blocking buffer containing 1% (w/v) BSA and 0.05% (v/v) Tween-20 in phosphate-buffered saline (PBS). Filter the solution through a 0.22 µm filter to remove any aggregates.
-
Cell Seeding and Treatment: Seed your cells in a 96-well plate and perform your experimental treatment as required.
-
Washing: After treatment, gently aspirate the media and wash the cells twice with PBS.
-
Blocking: Add 200 µL of the prepared blocking buffer to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
Washing: Aspirate the blocking buffer and wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Incubation with this compound: Add your working solution of this compound (diluted in a buffer containing a low concentration of BSA and Tween-20, e.g., 0.1% BSA and 0.05% Tween-20 in PBS) to the wells and incubate for the desired time and temperature.
-
Final Washes: Aspirate the this compound solution and wash the wells 3-5 times with PBST to remove any unbound compound.
-
Signal Detection: Proceed with your specific detection method.
Protocol 2: Troubleshooting High Background in a Fluorescence Microscopy Experiment
-
Negative Control: Include a control where the cells are processed through the entire staining protocol without the addition of this compound. This will help determine the level of autofluorescence.[7]
-
Optimize this compound Concentration: Prepare a series of dilutions of your this compound stock solution and test them to find the lowest concentration that still provides a specific signal.[6]
-
Enhance Blocking: Increase the BSA concentration in your blocking buffer to 3-5%. Alternatively, try a different blocking agent such as 5% normal goat serum if compatible with your experiment.
-
Increase Wash Steps: After incubating with this compound, increase the number of washes with PBST to five, with each wash lasting at least 5 minutes with gentle rocking.[9]
-
Use of an Antifade Mountant: Use a mounting medium containing an antifade reagent to reduce photobleaching and potential background from the mounting medium itself.
Visualizations
Caption: Workflow for minimizing non-specific binding of this compound.
References
- 1. meridianbioscience.com [meridianbioscience.com]
- 2. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cytometry.org [cytometry.org]
- 9. biossusa.com [biossusa.com]
- 10. labcluster.com [labcluster.com]
- 11. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 12. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Best practices for handling and storing Thiocolchicine-d3 to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Thiocolchicine-d3 to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C and protected from light. For long-term storage, it is advisable to keep it in a tightly sealed container in a refrigerator.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored frozen and protected from light. For long-term stability, store aliquots at -80°C, which should maintain integrity for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive. Both the solid compound and its solutions should be protected from light during storage and handling to prevent photodegradation. Use amber vials or wrap containers with aluminum foil.
Q5: What are the primary stability concerns for this compound?
A5: Based on studies of the closely related compound thiocolchicoside, this compound is likely susceptible to degradation under certain conditions. The primary concerns are hydrolysis in acidic and basic solutions and oxidation.[2][3] It is crucial to use appropriate buffers and handle the compound in an inert atmosphere where possible, especially for long-term experiments.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in tubulin polymerization assays.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure that the compound and its solutions have been stored correctly (see storage FAQs). Prepare fresh stock solutions if there is any doubt about the storage history. Avoid exposure to strong acids, bases, or oxidizing agents.
-
-
Possible Cause 2: Inactive tubulin.
-
Solution: Tubulin protein is sensitive to temperature and freeze-thaw cycles. Ensure that the tubulin has been stored correctly at -80°C and handled on ice. If tubulin has been stored improperly or thawed and refrozen, it may contain aggregates that can act as seeds, altering the polymerization kinetics. Centrifuge the tubulin solution at high speed to remove any aggregates before use.
-
-
Possible Cause 3: Incorrect assay conditions.
-
Solution: Tubulin polymerization is highly dependent on temperature, pH, and the concentration of GTP and magnesium ions. Verify that the assay buffer composition is correct and that the experiment is conducted at a constant 37°C.
-
Issue 2: Precipitate forms when adding this compound stock solution to aqueous buffers or cell culture media.
-
Possible Cause: Low aqueous solubility.
-
Solution: this compound is a hydrophobic molecule. To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer or media while vortexing to ensure rapid mixing. Do not exceed the solubility limit in the final solution. If precipitation persists, consider using a surfactant or a different formulation approach, though this may impact the experimental outcome and should be carefully validated.
-
Issue 3: High background signal or off-target effects in cell-based assays.
-
Possible Cause 1: High concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in your cell culture is below the level that causes toxicity or differentiation in your specific cell line (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent alone.
-
-
Possible Cause 2: Cytotoxicity of this compound.
-
Solution: this compound, as a tubulin inhibitor, is expected to be cytotoxic at higher concentrations. Perform a dose-response experiment to determine the optimal concentration range for your assay that achieves the desired effect without causing excessive cell death.
-
-
Possible Cause 3: Changes in cell morphology.
-
Solution: Treatment with tubulin inhibitors can cause significant changes in cell shape.[4] This is an expected on-target effect. Document these morphological changes as part of your experimental observations.
-
Quantitative Data Summary
| Stress Condition | Temperature | Degradation Rate (k) | Half-life (t½) |
| 0.1 N HCl | 80°C | Not specified | Not specified |
| 1.0 N HCl | 80°C | Not specified | Not specified |
| 3.0 N HCl | 80°C | Highest degradation | Not specified |
| 0.1 N NaOH | 60°C | Not specified | Not specified |
| 1.0 N NaOH | 60°C | Highest degradation | Not specified |
| 0.5% H₂O₂ | Not specified | Not specified | Not specified |
| 1.5% H₂O₂ | Not specified | Not specified | Not specified |
| Photolytic (Sunlight) | Ambient | Stable | Not applicable |
| Dry Heat | Not specified | Stable | Not applicable |
Data inferred from studies on thiocolchicoside and may not be directly representative of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected (amber) microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution
-
Positive control (e.g., Paclitaxel) and negative control (e.g., vehicle)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice by combining the general tubulin buffer, GTP, and tubulin protein to the desired final concentration (e.g., 3 mg/mL).
-
Add this compound (at various concentrations), positive control, or vehicle control to the respective wells of the 96-well plate.
-
Add the tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.
-
Visualizations
Diagram 1: Experimental Workflow for Handling and Storing this compound
Caption: Workflow for proper handling and storage of this compound.
Diagram 2: Signaling Pathway of Thiocolchicine-induced Apoptosis
Caption: Simplified signaling pathway of Thiocolchicine-induced apoptosis.
References
Validation & Comparative
Cross-Validation of Thiocolchicine-d3 with Alternative Internal Standards in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiocolchicine-d3 as an internal standard against other commonly employed alternatives for the quantification of thiocolchicoside in biological matrices. The selection of an appropriate internal standard is paramount for the accuracy, precision, and robustness of bioanalytical methods, particularly in regulated environments. This document presents supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most suitable internal standard for your research needs.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring the most accurate compensation for matrix effects and other sources of error.
Comparative Analysis of Internal Standards for Thiocolchicoside
This guide focuses on the cross-validation of this compound with two alternative internal standards that have been reported in the literature for the analysis of thiocolchicoside: Etodolac and Benzoic Acid.
| Internal Standard | Structural Similarity to Thiocolchicoside | Type | Key Advantages | Potential Disadvantages |
| This compound | Identical (Stable Isotope Labeled) | Stable Isotope Labeled (SIL) | Co-elutes with the analyte, providing the most effective compensation for matrix effects and variability in ionization. High accuracy and precision. | Higher cost compared to structural analogs. |
| Etodolac | Structurally Dissimilar | Structural Analog | Readily available and cost-effective. | May not co-elute with thiocolchicoside, leading to incomplete compensation for matrix effects. Differences in ionization efficiency can affect accuracy. |
| Benzoic Acid | Structurally Dissimilar | Structural Analog | Inexpensive and commonly available. | Significant differences in chemical properties and chromatographic behavior compared to thiocolchicoside, making it less likely to compensate for analytical variability effectively. |
Quantitative Performance Data
The following table summarizes validation parameters for a bioanalytical method for thiocolchicoside using Etodolac as an internal standard. While direct comparative data for a method using this compound was not available in the cited literature, the expected performance of a SIL-IS is included for theoretical comparison.
| Parameter | Internal Standard: Etodolac[1] | Internal Standard: this compound (Expected) |
| Recovery | 83.43 - 91.57% | Expected to closely mirror the recovery of thiocolchicoside across the concentration range, providing superior normalization. |
| Precision (%RSD) | < 15% | Expected to be ≤ 15% (and ≤ 20% at LLOQ), with potentially lower variability due to better correction of random errors. |
| Accuracy (%Bias) | Within ±15% | Expected to be within ±15% of the nominal concentration, with potentially higher accuracy due to more effective mitigation of matrix effects. |
Experimental Protocols
Detailed methodologies for the bioanalysis of thiocolchicoside using different internal standards are provided below.
Method 1: Bioanalysis of Thiocolchicoside using this compound as Internal Standard
This protocol is based on established methods for similar analytes and represents a robust approach for the quantification of thiocolchicoside in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 80% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thiocolchicoside: m/z 564.2 -> 397.1
-
This compound: m/z 567.2 -> 400.1
-
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, and Heater Gas).
Method 2: Bioanalysis of Thiocolchicoside using Etodolac as Internal Standard[1]
1. Sample Preparation:
-
To 1 mL of plasma, add the internal standard solution (Etodolac).
-
Add 4 mL of acetonitrile for protein precipitation.
-
Vortex and centrifuge the samples.
-
The supernatant is collected for analysis.
2. Liquid Chromatography Conditions:
-
LC System: Shimadzu gradient HPLC system
-
Column: Hibar® C18 (5µm, 50 x 4.6 mm i.d.)
-
Mobile Phase: Acetonitrile and 10mM Ammonium acetate buffer (pH 4.0) (80:20 v/v)
-
Flow Rate: 0.5 mL/min
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Shimadzu LC-MS/MS 8030, Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes were mentioned, specific mode for thiocolchicoside would be positive.
-
MRM Transitions: Specific transitions for thiocolchicoside and etodolac would be determined by infusion and optimization.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Thiocolchicine-d3 and Colchicine on Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Thiocolchicine-d3 and its parent compound, colchicine, on tubulin polymerization. This analysis is supported by available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction to Tubulin Polymerization Inhibitors
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. The disruption of microtubule dynamics is a key mechanism for inducing cell cycle arrest and apoptosis, making tubulin a significant target for anticancer drug development.
Colchicine is a well-known natural product that inhibits tubulin polymerization by binding to the β-tubulin subunit, thereby preventing the formation of the mitotic spindle. Thiocolchicine, a derivative of colchicine where the methoxy group at the C-10 position is replaced by a thiomethyl group, has also been investigated for its biological activities. This compound is a deuterated form of thiocolchicine, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution is often employed to modify the pharmacokinetic properties of a compound without significantly altering its in vitro biological activity.
Quantitative Comparison of Inhibitory Effects
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Tubulin Binding Affinity (Ki, µM) | Source |
| Thiocolchicine | 2.5 | 0.7 | [1] |
| Colchicine | 2.68 | Not Reported | [2] |
| 8.1 | Not Reported | [3][4] | |
| 10.6 | Not Reported | [5] |
Note: The IC50 values for colchicine are from different studies and are presented to illustrate the range of reported activities. The inhibitory concentration of a compound can vary based on the specifics of the assay, such as tubulin concentration, buffer composition, and detection method.
Mechanism of Action and Binding Kinetics
Both colchicine and thiocolchicine bind to the colchicine-binding site on β-tubulin, leading to a conformational change that prevents the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.
Some evidence suggests that thiocolchicine may exhibit different binding kinetics compared to colchicine. It has been reported that the substitution of the methoxy group with a thiomethyl group in thiocolchicine increases molecular stability and allows for more rapid binding to tubulin compared to colchicine.
Signaling Pathway of Tubulin Polymerization Inhibition
The inhibition of tubulin polymerization by colchicine and its analogs triggers a cascade of events within the cell, ultimately leading to apoptosis.
Caption: Signaling pathway of tubulin polymerization inhibition.
Experimental Protocols
A standardized in vitro tubulin polymerization assay is crucial for evaluating and comparing the inhibitory effects of compounds like this compound and colchicine.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This method measures the increase in turbidity as tubulin dimers polymerize into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate, spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL. Keep the solution on ice.
-
Preparation of Reaction Mixture: In a pre-chilled 96-well plate on ice, add the following to each well:
-
General Tubulin Buffer
-
GTP to a final concentration of 1 mM
-
Glycerol to a final concentration of 10-15% (optional, promotes polymerization)
-
Desired concentration of the test compound (a vehicle control with solvent alone should be included).
-
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance (OD340) versus time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value is calculated by measuring the concentration of the inhibitor that reduces the rate or extent of polymerization by 50% compared to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Thiocolchicine-d3 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount to a robust bioanalytical assay. This guide provides a comprehensive comparison of analytical methods for the quantification of Thiocolchicine and related compounds, focusing on the use of a deuterated internal standard, Thiocolchicine-d3, versus a non-isotopically labeled alternative.
This comparison is based on established LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) methods, a cornerstone technique in modern bioanalysis known for its high sensitivity and selectivity. By presenting detailed experimental protocols and performance data, this guide aims to equip researchers with the necessary information to make informed decisions for their analytical needs.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability. An alternative approach is to use a structurally similar but non-isotopically labeled compound as an internal standard.
Below is a comparative summary of key validation parameters for two representative LC-MS/MS methods. Method 1 utilizes a deuterated internal standard for the analysis of a related compound, Colchicine, which serves as a proxy for a this compound based method. Method 2 employs Etodolac, a non-deuterated compound, as an internal standard for the simultaneous analysis of Aceclofenac and Thiocolchicoside.
| Validation Parameter | Method 1: Deuterated Internal Standard (Colchicine-d6 for Colchicine) | Method 2: Non-Deuterated Internal Standard (Etodolac for Thiocolchicoside)[1] |
| Linearity Range | 0.04 - 7.56 ng/mL | 6 - 120 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL | 3 ng/mL[1] |
| Accuracy (% Nominal) | 95.92 - 107.04% | 90.4 - 101.5% |
| Precision (% CV) | 1.86 - 9.85% | 0.4 - 11.4% |
| Mean Recovery | Analyte: 57.11%, IS: 55.39% | Not explicitly reported |
| Matrix Effect | Compensated by co-eluting SIL-IS | Potential for differential matrix effects |
Experimental Protocols
Detailed methodologies for the two compared analytical approaches are provided below. These protocols outline the critical steps from sample preparation to LC-MS/MS analysis.
Method 1: Bioanalytical Method using a Deuterated Internal Standard (Representative Protocol for Colchicine with Colchicine-d6)
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (Colchicine-d6).
-
Add 100 µL of 5% ammonia solution and vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm
-
Mobile Phase: 0.1% Formic acid in water : Acetonitrile (50:50, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Colchicine: m/z 400.1 → 358.2
-
Colchicine-d6: m/z 406.1 → 362.2
-
-
Key Parameters:
-
Curtain Gas: 20 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Method 2: Bioanalytical Method using a Non-Deuterated Internal Standard (Etodolac for Thiocolchicoside)[1]
1. Sample Preparation: Protein Precipitation [1]
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (Etodolac).[1]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex for 5 minutes.
-
Centrifuge at 10000 rpm for 10 minutes.[1]
-
Inject the supernatant directly into the LC-MS/MS system.[1]
2. Chromatographic Conditions [1]
-
HPLC System: Shimadzu gradient HPLC system or equivalent[1]
-
Column: Hibar® C18 (5µm, 50 x 4.6 mm i.d.)[1]
-
Mobile Phase: Acetonitrile : 10mM Ammonium acetate buffer (pH 4.0) (80:20 v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: Not specified
-
Column Temperature: Not specified
3. Mass Spectrometric Conditions [1]
-
Mass Spectrometer: Shimadzu LC-MS/MS 8030 (Triple Quadrupole) or equivalent[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative mode[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thiocolchicoside: Specific m/z transitions not provided in the source.
-
Etodolac (IS): Specific m/z transitions not provided in the source.[1]
-
-
Key Parameters: Specific parameters not detailed in the source.
Visualizing the Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical method validation workflow and the signaling pathway associated with Thiocolchicine's mechanism of action.
Caption: A typical workflow for bioanalytical method validation.
References
Assessing the Bioequivalence of Thiocolchicoside Formulations: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different oral formulations of thiocolchicoside, a muscle relaxant with anti-inflammatory and analgesic properties. The assessment of bioequivalence is crucial for the development of generic formulations and for ensuring therapeutic interchangeability. This document outlines the experimental data and protocols necessary for such an evaluation, with a focus on the use of Thiocolchicine-d3 as an internal standard in bioanalytical methods.
Mechanism of Action: A Dual Inhibitory Pathway
Thiocolchicoside exerts its myorelaxant effects primarily through its interaction with the central nervous system. It acts as a competitive antagonist at γ-aminobutyric acid type A (GABA-A) receptors and also displays an affinity for strychnine-sensitive glycine receptors.[1][2][3] By modulating these major inhibitory pathways, thiocolchicoside reduces muscle contractures.[1][4] Its anti-inflammatory effects are attributed to the inhibition of the NF-κB signaling pathway.
References
Inter-Laboratory Validation of Thiocolchicine Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of thiocolchicine, a muscle relaxant with anti-inflammatory and analgesic properties. The focus is on providing a comprehensive overview of method performance, supported by experimental data from published validation studies. While specific inter-laboratory validation data for the deuterated internal standard, Thiocolchicine-d3, is not extensively published, this guide compares validated methods for the parent compound, thiocolchicoside, which is crucial for bioanalytical and pharmaceutical quality control assays where this compound would be employed.
Comparative Analysis of Quantification Methods
The quantification of thiocolchicoside in various matrices, including human plasma and pharmaceutical formulations, has been accomplished using several analytical techniques. The most common methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method Performance Characteristics
The following tables summarize the performance characteristics of different validated methods for thiocolchicoside quantification.
Table 1: Performance of HPLC-UV Methods for Thiocolchicoside Quantification
| Method | Linearity Range (µg/mL) | Accuracy (%) | Precision (RSD%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | 5 - 15 | 102.1 | Intra-day: 1.19, Inter-day: 0.95 | Not Reported | Not Reported | [1] |
| RP-HPLC | 0.5 - 10 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| RP-HPLC | 100 - 500 (ng/spot) | 98 - 102 | < 2% | 4.03 (ng/spot) | 12.21 (ng/spot) | [3] |
| RP-HPLC | 100 - 500 (ng/mL) | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Table 2: Performance of LC-MS/MS Methods for Thiocolchicoside Quantification
| Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) | LLOQ (ng/mL) | Internal Standard | Reference |
| LC-MS/MS | 6 - 120 | LQC: 94.5, MQC: 96.3, HQC: 97.4 | LQC: 0.4, MQC: 0.3, HQC: 0.2 | 6 | Etodolac | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols from the cited studies.
HPLC-UV Method for Thiocolchicoside in Formulations[1]
-
Sample Preparation: Not detailed in the abstract.
-
Chromatographic Conditions:
-
Column: Synergi™ 4µm Polar-RP 80Å, 150×4.6mm (Phenomenex)
-
Mobile Phase: Eluant A: 20mM sodium acetate buffer (pH 5.0); Eluant B: Methanol:Acetonitrile (20:80)
-
Elution: Gradient mode
-
Flow Rate: 1 mL/min
-
Detection: 254 nm
-
LC-MS/MS Method for Concurrent Quantification of Aceclofenac and Thiocolchicoside in Human Plasma[5]
-
Sample Preparation: Protein precipitation. To 0.1 mL of plasma sample, 0.1 mL of internal standard solution (100 ng/mL Etodolac) and 0.3 mL of a precipitating agent were added.
-
Chromatographic Conditions:
-
Column: Hibar® C18 (5µm, 50 x 4.6 mm i.d.)
-
Mobile Phase: 10mM Ammonium acetate buffer (pH 4.0) and Cyanomethane (Acetonitrile) in an 80:20 v/v ratio.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Instrument: Shimadzu LC-MS/MS 8030 with a Triple Quadrupole analyzer
-
Ionization: Electrospray Ionization (ESI) in positive and negative modes.
-
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the quantification of an analyte (e.g., Thiocolchicoside) using an internal standard (e.g., this compound) by LC-MS/MS.
References
- 1. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. xisdxjxsu.asia [xisdxjxsu.asia]
Comparative Study: Thiocolchicine-d3's Binding Affinity to Different Tubulin Isotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiocolchicine-d3's binding affinity to various tubulin isotypes, supported by available experimental and computational data. Understanding these differential interactions is crucial for developing more selective and effective tubulin-targeting therapeutics.
Executive Summary
Thiocolchicine, a semi-synthetic derivative of the natural compound colchicine, is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1] The existence of multiple tubulin isotypes, which exhibit tissue-specific expression and can be differentially expressed in cancer cells, presents an opportunity for targeted drug development.[2][3] This guide summarizes the current understanding of thiocolchicine's interaction with these different tubulin isotypes.
While direct comparative studies on a wide range of purified human tubulin isotypes for thiocolchicine are limited, available data from experimental and computational studies on thiocolchicine and its close analogs indicate a differential binding affinity. Notably, the hematopoietic-specific βVI tubulin isotype shows a significantly lower affinity for thiocolchicine compared to brain tubulin.[4] Computational models suggest that other isotypes, such as αβII, αβIII, and αβIV, also exhibit distinct binding energies for colchicine-site ligands.[5]
Note on this compound: this compound is a deuterated version of thiocolchicine, commonly used as an internal standard in analytical studies. The deuterium labeling is not expected to significantly alter its biological activity or binding affinity compared to the non-deuterated form.
Data Presentation: Binding Affinity of Thiocolchicine and Analogs to Tubulin Isotypes
The following table summarizes the available quantitative data on the binding affinity of thiocolchicine and a close analog, DAMA-colchicine, to various tubulin isotypes. It is important to note that the data is derived from different methodologies (experimental and computational) and tubulin sources, which should be considered when making direct comparisons.
| Compound | Tubulin Isotype/Source | Method | Binding Affinity Metric | Value | Reference |
| Thiocolchicine | Brain Tubulin (BTb) | Experimental (Fluorescence Competition Assay) | Apparent Kd | 6 µM | [4] |
| Thiocolchicine | Chicken Erythrocyte Tubulin (CeTb; ~βVI) | Experimental (Fluorescence Competition Assay) | Apparent Kd | 38 µM | [4] |
| Thiocolchicine | Tubulin (unspecified isotype) | Experimental | Ki | 0.7 µM | [1] |
| Thiocolchicine | Tubulin (unspecified isotype) | Experimental (Polymerization Assay) | IC50 | 2.5 µM | [1] |
| DAMA-Colchicine | Human αβII | Computational (MM-GBSA) | ΔEbind | -56.74 kcal/mol | [5] |
| DAMA-Colchicine | Human αβIII | Computational (MM-GBSA) | ΔEbind | -51.95 kcal/mol | [5] |
| DAMA-Colchicine | Human αβIV | Computational (MM-GBSA) | ΔEbind | -64.45 kcal/mol | [5] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The increase in fluorescence of a reporter dye, such as DAPI, upon binding to microtubules is used to monitor the polymerization process.[6][7]
Materials:
-
Purified tubulin protein (e.g., from porcine brain or isotype-specific recombinant tubulin)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a typical reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (e.g., 10% v/v), and the fluorescent reporter dye.
-
Add the tubulin protein to the reaction mixture to a final concentration of 2 mg/mL.
-
Aliquot the tubulin solution into the wells of a pre-warmed 96-well plate.
-
Add this compound or control compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI).
-
The rate of polymerization and the final extent of polymerization are determined from the fluorescence curves. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the compound concentration.
Fluorescence-Based Competitive Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a fluorescent ligand that binds to the same site on tubulin.[8] For the colchicine site, a fluorescent analog of colchicine or another colchicine-site ligand can be used.
Materials:
-
Purified tubulin protein (isotype-specific)
-
Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent colchicine-site ligand (probe)
-
This compound
-
96-well plates
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a solution of the fluorescent probe in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the tubulin protein to each well at a fixed concentration (e.g., 1-3 µM).
-
Add the serial dilutions of this compound to the wells.
-
Add the fluorescent probe to all wells at a fixed concentration.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity in each well.
-
The decrease in fluorescence due to the displacement of the fluorescent probe by this compound is used to determine the binding affinity (Kd or Ki) by fitting the data to a competitive binding equation.[9]
Mandatory Visualizations
Caption: Experimental workflow for determining binding affinity.
Caption: Thiocolchicine's mechanism of action on tubulin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of Tubulin Gene Expression: From Isotype Identity to Functional Specialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations | PLOS One [journals.plos.org]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validating the Gold Standard: Thiocolchicine-d3 in Preclinical Pharmacokinetic Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical pharmacokinetic (PK) research, the precision and reliability of bioanalytical methods are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, directly impacting the accuracy of drug concentration measurements in biological matrices. This guide provides a comprehensive validation of Thiocolchicine-d3 as a stable isotope-labeled (SIL) internal standard for the quantification of thiocolchicoside, a widely used muscle relaxant. Through an objective comparison with alternative internal standards and the presentation of supporting experimental data, this document substantiates the superior performance of this compound in preclinical PK studies.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte, ensuring the most accurate and precise quantification.[1][2]
Head-to-Head: this compound vs. Structural Analog Internal Standards
To illustrate the advantages of using a deuterated internal standard, this section presents a comparative summary of validation parameters. While direct comparative studies on this compound are not extensively published, the principles are well-established and can be demonstrated through analogous studies. The following tables summarize typical validation results when using a stable isotope-labeled internal standard like this compound versus a structural analog internal standard. The data is modeled on findings from comparative validation studies of other drugs.[3]
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Etodolac) | Justification |
| Accuracy (%) | 98 - 102 | 90 - 110 | Co-elution and identical ionization behavior of the deuterated IS minimizes variability, leading to higher accuracy.[1][3] |
| Precision (%RSD) | < 5 | < 15 | The ability of the deuterated IS to track the analyte through all steps of the analysis results in lower relative standard deviation.[1][3] |
| Matrix Effect (%) | Minimal to None | Variable and Potentially Significant | The deuterated IS experiences the same ion suppression or enhancement as the analyte, effectively canceling out matrix effects.[3] |
| Recovery (%) | Consistent and Similar to Analyte | Can be Variable and Different from Analyte | Near-identical chemical properties ensure that the deuterated IS and the analyte have very similar extraction recoveries. |
| Linearity (r²) | > 0.999 | > 0.99 | The high precision afforded by the deuterated IS contributes to a more linear calibration curve. |
Table 2: In-Depth Look at Matrix Effect and Recovery
This table presents a more detailed, hypothetical comparison based on typical findings in comparative validation studies.
| Parameter | This compound (Deuterated IS) | Structural Analog IS |
| Matrix Factor (Analyte) | 0.95 - 1.05 | 0.80 - 1.20 |
| Matrix Factor (IS) | 0.95 - 1.05 | 0.75 - 1.15 |
| IS-Normalized Matrix Factor | 0.98 - 1.02 | 0.90 - 1.10 |
| Recovery (Analyte) | 85 ± 5% | 80 ± 15% |
| Recovery (IS) | 84 ± 5% | 75 ± 20% |
| IS-Normalized Recovery | ~100% | Highly Variable |
The data clearly indicates that while a structural analog can provide acceptable results, a deuterated internal standard like this compound offers superior performance by more effectively compensating for matrix effects and variability in recovery.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for a preclinical pharmacokinetic study involving the quantification of thiocolchicoside in plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Thiocolchicoside: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development, typically M+3 of the parent compound).
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the biological context, the following diagrams are provided.
Preclinical Pharmacokinetic Study Workflow.
Thiocolchicoside exerts its muscle relaxant effects primarily through its interaction with inhibitory neurotransmitter receptors in the central nervous system.
References
Benchmarking Thiocolchicine-d3: A Guide to Performance in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected performance of Thiocolchicine-d3 as a deuterated internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). While direct head-to-head comparative studies with other specific deuterated standards are not publicly available, this document synthesizes established principles of using stable isotope-labeled standards and data from validated bioanalytical assays of similar compounds to present a reliable benchmark for performance.
Deuterated internal standards are the gold standard in LC-MS/MS assays due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1][2] this compound, as a stable isotope-labeled analog of thiocolchicine, is expected to provide superior accuracy and precision compared to non-deuterated (structural analog) internal standards.
Expected Performance of this compound in LC-MS/MS Assays
The following table summarizes the anticipated performance metrics for a validated LC-MS/MS method for the quantification of an analyte in a biological matrix (e.g., human plasma) using this compound as an internal standard. These metrics are based on typical validation results for bioanalytical methods employing deuterated standards.[3][4]
| Performance Metric | Expected Specification | Rationale for this compound |
| Linearity (r²) | ≥ 0.99 | As a close structural analog, this compound co-elutes with the analyte, ensuring a consistent response across the calibration range. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | The use of a deuterated standard minimizes variability from sample preparation and matrix effects, leading to high precision.[3] |
| Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) | This compound effectively corrects for analyte loss during extraction and ion suppression/enhancement, resulting in high accuracy.[4] |
| Recovery (%) | Consistent and reproducible | While absolute recovery may vary depending on the extraction method, the analyte-to-internal standard ratio remains constant, ensuring accurate quantification. |
| Matrix Effect (%) | Compensated | The co-elution and similar ionization properties of this compound and the analyte mitigate the impact of matrix components on analytical results.[1] |
| Lower Limit of Quantification (LLOQ) | Dependent on analyte and instrumentation | The high sensitivity of LC-MS/MS, combined with the noise-reducing properties of a deuterated standard, allows for low LLOQ values. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of an analyte in human plasma using this compound as an internal standard. This protocol is a composite based on validated methods for thiocolchicoside and its metabolites.[5][6]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on analyte levels).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 2 mm, 5 µm)[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 35% B, hold for 1 min, increase to 90% B over 3 min, hold for 1 min, return to 35% B and equilibrate for 2 min.
-
Flow Rate: 0.35 mL/min[5]
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of the analyte and this compound. For the analyte, this would be [M+H]+ → product ion. For this compound, this would be [M+H+3]+ → product ion.
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Visualizing Workflows and Mechanisms
Bioanalytical Workflow for Quantification using a Deuterated Internal Standard
Caption: A typical bioanalytical workflow for LC-MS/MS analysis using a deuterated internal standard.
Thiocolchicine's Mechanism of Action: GABAergic Signaling Pathway
Caption: Simplified GABAergic signaling pathway and the antagonistic action of thiocolchicine.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Thiocolchicine-d3
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of Thiocolchicine-d3, a deuterated analog of the highly toxic compound thiocolchicine, is paramount to ensuring laboratory safety and environmental protection. Due to its acute toxicity, potential for causing genetic defects, and risk of serious eye damage, stringent disposal protocols must be followed.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, ensure all personnel are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3]
-
Ventilation: Handle solid this compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][3]
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and the safety officer. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Do not use water to clean up spills, as this may increase the risk of environmental contamination.[2]
-
Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[3] In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3] If skin contact occurs, wash the affected area thoroughly with soap and water.[3] If inhaled, move to fresh air and seek immediate medical attention.[1] In case of ingestion, seek immediate medical attention.[1][4]
Hazard Profile of Thiocolchicine Analogs
The following table summarizes the key hazard information for thiocolchicine and its analogs, which should be considered applicable to this compound in the absence of a specific Safety Data Sheet (SDS).
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Fatal if swallowed. | H300/H301[1][5] |
| Acute Inhalation Toxicity | Fatal if inhaled. | H330/H331[1][5] |
| Serious Eye Damage | Causes serious eye damage. | H318[1] |
| Germ Cell Mutagenicity | May cause genetic defects. | H340/H341[1][2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | H361[5] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | H372[2][5] |
Step-by-Step Disposal Protocol for this compound Waste
All materials contaminated with this compound must be treated as hazardous waste. This includes unused or expired compounds, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials. Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [6][7]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all dry, solid waste contaminated with this compound, such as unused powder, contaminated gloves, bench paper, and Kim Wipes, in a dedicated, clearly labeled hazardous waste container.[8]
-
This container must be a rigid, leak-proof container with a secure, screw-on lid.[8] The original manufacturer's container, if empty, can be used for the collection of waste of the same chemical.[9]
-
Double-bagging solid waste in clear plastic bags before placing it in the rigid container is a recommended best practice.[8]
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.[9][10]
-
The container must have a secure, screw-on cap.[8] Do not use corks or parafilm to seal the container.[8]
-
Ensure that incompatible waste streams (e.g., acids and bases, oxidizers and reducers) are collected in separate containers.[9]
-
-
Sharps Waste:
-
Dispose of all sharps contaminated with this compound (e.g., needles, syringes, broken glass) in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[8]
-
2. Waste Container Labeling:
-
All hazardous waste containers must be accurately and clearly labeled.[10][11]
-
The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[11]
-
The approximate concentration and quantity of the waste.
-
The date on which the waste was first added to the container (accumulation start date).[10]
-
The name of the principal investigator or laboratory contact.
-
The specific hazards associated with the waste (e.g., "Acutely Toxic," "Mutagenic").
-
3. Storage of Hazardous Waste:
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The SAA must be under the control of the laboratory personnel.
-
Keep waste containers securely closed except when adding waste.[8][9]
-
Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[8] The secondary container must be chemically compatible with the waste and have a capacity of at least 110% of the largest container it holds.[8]
-
Segregate this compound waste from incompatible materials.[11]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste.[8]
-
Do not allow hazardous waste to accumulate in the laboratory for more than 90 days from the accumulation start date, or as per your institution's and local regulations.[8]
-
Follow all instructions provided by EH&S for the safe transportation and pickup of the waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific chemical hygiene plan and EH&S guidelines for additional requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. epa.gov [epa.gov]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Thiocolchicine-d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Thiocolchicine-d3. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.
Immediate Safety and Handling Protocols
This compound, a deuterated analog of the potent microtubule-disrupting agent Thiocolchicine, requires stringent handling procedures due to its potential toxicity. The following step-by-step guidance will ensure minimal exposure and safe management of this compound throughout the experimental workflow.
Operational Plan: From Receipt to Disposal
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, before opening the package.
-
Conduct the unpacking process within a certified chemical fume hood or a ventilated enclosure to prevent inhalation of any airborne particles.
-
Carefully examine the primary container for integrity. If any damage is observed, treat it as a spill and follow the appropriate cleanup procedure.
-
-
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a designated, secure, and well-ventilated storage area, away from incompatible materials.
-
The storage area should be restricted to authorized personnel only.
-
-
Weighing and Preparation of Solutions:
-
All handling of solid this compound, including weighing, must be performed within a certified chemical fume hood or a balance enclosure with high-efficiency particulate air (HEPA) filtration to avoid dust generation and inhalation.[1][2]
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Ensure all containers with this compound solutions are clearly labeled with the compound name, concentration, solvent, and hazard warnings.
-
-
Experimental Use:
Personal Protective Equipment (PPE) Summary
The following table summarizes the essential PPE required for handling this compound. It is crucial to select PPE that is resistant to the chemicals being used.
| Body Part | Required PPE | Specifications |
| Hands | Disposable Nitrile Gloves | Double gloving is recommended. Change gloves immediately if contaminated.[3] |
| Body | Laboratory Coat | Long-sleeved, fully buttoned. Consider a disposable gown for high-risk procedures. |
| Eyes | Safety Glasses with Side Shields or Goggles | Provide protection from splashes and airborne particles.[4] |
| Respiratory | N95 Respirator or higher | Required when handling the solid compound outside of a ventilated enclosure.[4] |
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing boats, pipette tips, gloves, disposable gowns) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Waste Disposal:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the contaminated material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable decontaminating agent.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
